molecular formula C6H13ClN2O B6334192 2-Amino-3-cyclopropylpropanamide hydrochloride CAS No. 2227204-82-0

2-Amino-3-cyclopropylpropanamide hydrochloride

Cat. No.: B6334192
CAS No.: 2227204-82-0
M. Wt: 164.63 g/mol
InChI Key: YAQPSRBIDXJQCD-UHFFFAOYSA-N
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Description

2-Amino-3-cyclopropylpropanamide hydrochloride is a useful research compound. Its molecular formula is C6H13ClN2O and its molecular weight is 164.63 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Amino-3-cyclopropylpropanamide hydrochloride is 164.0716407 g/mol and the complexity rating of the compound is 120. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Amino-3-cyclopropylpropanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-cyclopropylpropanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-cyclopropylpropanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c7-5(6(8)9)3-4-1-2-4;/h4-5H,1-3,7H2,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQPSRBIDXJQCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(C(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Cyclopropane-Containing Amino Acid Amides: A Technical Guide to Synthesis, Conformational Restriction, and Therapeutic Application

[1][2]

Executive Summary

The incorporation of cyclopropane rings into amino acid amides represents a high-value strategy in modern peptidomimetic drug design.[1][2] By introducing extreme conformational constraints (


334

Structural Physics & Conformational Analysis

The "Locking" Mechanism

Unlike linear amino acids (e.g., alanine, glycine) which possess significant rotational freedom around the




  • ACC (1-aminocyclopropanecarboxylic acid): The simplest homolog.[4] It is achiral but induces specific folding.[3]

    • 
       Restriction:  Locked near 
      
      
      .
    • 
       Restriction:  Limited to two regions: 
      
      
      to
      
      
      .[3][4]
    • Secondary Structure: Strongly promotes

      
      -turns  (
      
      
      hydrogen bonding) and
      
      
      -helices
      .[3][4] It destabilizes extended
      
      
      -sheet conformations.[3][4]
Methano-Amino Acids (Proline Analogs)

Fusing a cyclopropane ring to a pyrrolidine ring (as in Saxagliptin ) creates a methanoproline.[3][4] This "bridge" locks the pyrrolidine ring pucker, dictating the vector of the amide carbonyl and maximizing binding affinity by reducing the entropy penalty upon receptor binding.

Diagram 1: Conformational Restriction Logic

ConformationalRestrictionLinearLinear Peptide(High Entropy)ConstraintCyclopropaneInsertionLinear->Constraint Synthetic ModificationRestrictedConstrained Analog(Low Entropy)Constraint->Restricted steric clashGammaTurnγ-Turn Induction(C7 H-bond)Restricted->GammaTurn φ/ψ lockingProteaseProteolyticResistanceRestricted->Protease steric shielding

Caption: Logical flow of conformational restriction. The cyclopropane ring reduces entropic cost of binding and blocks peptidase access.

Synthetic Methodologies

Synthesis of cyclopropane amino acid amides is non-trivial due to ring strain and steric hindrance during amide coupling. Three primary routes dominate the literature.

Route A: The Malonate Dialkylation (Classic ACC)

This is the standard route for generating the parent ACC core.

  • Alkylation: Treatment of diethyl malonate with 1,2-dibromoethane using a double nucleophilic substitution.

  • Desymmetrization: Partial hydrolysis to the mono-ester.

  • Curtius Rearrangement: Conversion of the free acid to an isocyanate, then trapped with an alcohol (to form carbamate) or water (to form amine).

Route B: The Kulinkovich-de Meijere Reaction

A powerful organometallic method to convert amides directly into cyclopropylamines.

  • Reagents: Grignard reagent (EtMgBr) + Titanium(IV) isopropoxide (catalytic or stoichiometric).[3][4]

  • Mechanism: Formation of a titanacyclopropane intermediate which acts as a 1,2-dicarbanion equivalent, inserting into the amide carbonyl.

  • Utility: Ideal for synthesizing C-terminal cyclopropyl amides or complex spiro-cycles.[3][4]

Route C: Chiral Resolution & Enzymatic Synthesis (Vinyl-ACCA)

Used for complex HCV protease inhibitors (e.g., Danoprevir, Glecaprevir).[3][4]

  • Precursor: Vinyl-substituted cyclopropane esters.[3][4][5]

  • Resolution: Use of enzymes like Alcalase 2.4L to selectively hydrolyze one enantiomer of a racemic ester, yielding optically pure (1R, 2S)-vinyl-ACCA.[3][4][5]

Diagram 2: Synthetic Workflow for ACC Amides

SynthesisWorkflowMalonateDiethyl MalonateCycloDiesterCyclopropane-1,1-dicarboxylateMalonate->CycloDiester NaH, DMFDibromide1,2-DibromoethaneDibromide->CycloDiesterHalfEsterMono-acid(Desymmetrization)CycloDiester->HalfEster KOH, EtOHCurtiusCurtius Rearrangement(DPPA / NaN3)HalfEster->Curtius Formation of AmineAmideCoupleAmide Coupling(T3P / DIPEA)Curtius->AmideCouple + Carboxylic AcidFinalCyclopropane AminoAcid AmideAmideCouple->Final

Caption: The standard "Malonate-Curtius" route for synthesizing ACC peptides.

Experimental Protocol: High-Efficiency Amide Coupling

Coupling sterically hindered cyclopropane amino acids (like ACC) to other amines often fails with standard EDC/HOBt conditions.[3][4] The use of T3P (Propylphosphonic anhydride) is the industry standard for these difficult couplings (e.g., in Saxagliptin manufacturing).

Protocol: T3P-Mediated Coupling of N-Boc-ACC-OH

Reagents:

  • N-Boc-1-aminocyclopropanecarboxylic acid (1.0 equiv)[3][4]

  • Amine coupling partner (1.1 equiv)[3][4]

  • T3P (50% w/w in EtOAc) (1.5 equiv)[3][4]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[3][4]

  • Solvent: Ethyl Acetate (EtOAc) or DCM.[3][4]

Procedure:

  • Dissolution: Charge N-Boc-ACC-OH (10 mmol) and the amine partner (11 mmol) into a round-bottom flask. Add EtOAc (50 mL).

  • Base Addition: Cool the mixture to 0°C. Add DIPEA (30 mmol) dropwise.

  • Coupling: Add T3P solution (15 mmol) dropwise over 10 minutes. The reaction is exothermic; maintain temperature < 5°C during addition.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by HPLC/TLC.[3]

  • Workup: Quench with water (20 mL). Separate phases. Wash organic layer with 0.5M HCl (removes unreacted amine), sat.[3] NaHCO3 (removes unreacted acid), and brine.[3]

  • Isolation: Dry over Na2SO4, filter, and concentrate.

  • Validation: Verify amide bond formation via IR (approx. 1650 cm⁻¹) and NMR (distinct NH doublet).

Case Studies in Drug Discovery

The following FDA-approved drugs utilize cyclopropane amino acid amides to solve specific bioavailability or potency challenges.

Drug NameIndicationCyclopropane MotifFunction of Motif
Saxagliptin (Onglyza)Type 2 Diabetes (DPP-4 Inhibitor)cis-4,5-methanoproline amideFused ring locks the pyrrolidine geometry, fitting the S1 specificity pocket of DPP-4 and preventing degradation.[3][4]
Glecaprevir (Mavyret)Hepatitis C (Protease Inhibitor)(1R,2R)-1-amino-2-(difluoromethyl) cyclopropane carboxylic acidThe vinyl/difluoromethyl group interacts with the S2 subsite of HCV NS3/4A protease; the rigid ring orients the warhead.[4]
Danoprevir Hepatitis C (Protease Inhibitor)(1R,2S)-1-amino-2-vinyl cyclopropane carboxylic acidMacrocyclic constraint; the vinyl-ACCA moiety is critical for potency against resistant viral genotypes.[3][4]
Ledipasvir (Harvoni)Hepatitis C (NS5A Inhibitor)5-azaspiro[2.4]heptane (Spiro-ACC)A spiro-fused cyclopropane on a proline scaffold.[3][4] Increases lipophilicity and rigidity for NS5A replication complex binding.
Deep Dive: Saxagliptin Synthesis

The synthesis of Saxagliptin highlights the Simmons-Smith cyclopropanation .

  • Starting Material: N-Boc-3-pyrroline.[3][4]

  • Cyclopropanation: Reaction with diethylzinc (

    
    ) and diiodomethane (
    
    
    ) adds the methylene bridge across the double bond.
  • Result: A bicyclic methanoproline skeleton that is subsequently coupled to an adamantyl-glycine derivative using T3P (as described in the protocol above).

References

  • Synthesis of ACC: Gnad, F., & Reiser, O. (2003).[3] Synthesis and Applications of β-Aminocarboxylic Acids Containing a Cyclopropane Ring. Chemical Reviews.[3][2] Link[3][4]

  • Conformational Analysis: Balaji, V. N., et al. (1994).[3] Conformational studies on model peptides with 1-aminocyclopropane 1-carboxylic acid residues. Peptide Research.[3][6] Link

  • Saxagliptin Synthesis: Savage, S. A., et al. (2009).[3] Preparation of Saxagliptin, a Novel DPP-IV Inhibitor.[3][4] Journal of Medicinal Chemistry.[7] Link[3][4]

  • Kulinkovich Reaction: Kulinkovich, O. G., & de Meijere, A. (2000).[3] 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics. Chemical Reviews.[3][2] Link

  • Glecaprevir Chemistry: Mylari, B. L., et al. (2020).[3] Development of a Large-Scale Route to Glecaprevir. Organic Process Research & Development. Link[3][4][8]

Conformational Properties of Cyclopropylalanine Amides: A Structural Paradigm for Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of non-canonical amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug design. Among these, cyclopropylalanine (Cpa) and its amide derivatives represent a unique class of conformationally restricted building blocks. By introducing a highly strained, sterically demanding three-membered ring at the β-position (or directly spiro-fused at the α-carbon in related methanoamino acids), researchers can predictably dictate the local topography of the peptide backbone.

This technical guide explores the mechanistic causality behind the conformational biases of cyclopropylalanine amides, details the experimental workflows required to validate these structures, and demonstrates how this rigidification translates into enhanced proteolytic stability and target affinity.

Mechanistic Basis of Conformational Restriction

The utility of cyclopropylalanine amides stems from the unique stereoelectronic properties of the cyclopropane ring. Unlike flexible aliphatic side chains (e.g., leucine or standard alanine), the cyclopropane moiety imposes severe restrictions on both the backbone dihedral angles (


, 

) and the side-chain rotameric states (

).
Steric Hindrance and Bond Angle Deformation

The internal C-C-C bond angles of a cyclopropane ring are constrained to approximately 60°. To compensate for this extreme Baeyer strain, the external bonds exhibit increased


-character (approaching 

hybridization), which widens the external bond angles to ~115°–120°[1].

When incorporated into an amino acid amide, this widened


 angle, combined with the severe steric bulk of the 

methylene groups, forces the N- and C-termini of the residue into the same region of Ramachandran space. Extended conformations (such as

-strands) result in prohibitive steric clashes between the cyclopropyl ring and the backbone amides. Consequently, cyclopropyl amino acids strongly favor folded arrangements, acting as potent nucleators for

-turns (C7 turns)
and type II/II'

-turns
[2].
Thermodynamic Advantages in Target Binding

Flexible peptides suffer a massive entropic penalty (


) upon binding to a target receptor because they must freeze into a single bioactive conformation. By pre-organizing the peptide backbone into the required turn motif, cyclopropylalanine amides minimize this entropic loss. Furthermore, the tethered nature of the cyclopropane ring restricts the 

side-chain orientation, ensuring that pharmacophoric groups are locked in the optimal vector for receptor interaction[3].

ThermodynamicLogic N1 Cyclopropyl Ring Incorporation N2 Steric Clash at Cβ & Widened NH-Cα-CO Angle N1->N2 N3 Restriction of φ, ψ & χ1 Dihedral Angles N2->N3 N4 Pre-organization into Turn Conformations (γ/β) N3->N4 N5 Reduced Conformational Entropy (ΔS) Penalty N4->N5 N6 Enhanced Target Binding Affinity N5->N6

Caption: Thermodynamic mechanism of affinity enhancement via Cpa conformational restriction.

Quantitative Conformational Propensities

To contextualize the rigidity of cyclopropylalanine amides, it is essential to compare them against standard canonical and non-canonical amino acids. The table below synthesizes the conformational biases imposed by these residues.

Amino AcidSide-Chain Flexibility (

)
Preferred Backbone ConformationTypical

Angle
Typical

Angle
Proteolytic Stability
L-Alanine (Ala) High (Methyl rotation)

-helix,

-sheet
-60° to -140°-45° to +135°Low

-Aminoisobutyric Acid (Aib)
Rigid (gem-dimethyl)

-helix,

-helix
-57°-47°High
L-Proline (Pro) Locked (Pyrrolidine)Polyproline II,

-turn (i+1)
-60°+150°High
L-Cyclopropylalanine (Cpa) Locked (Cyclopropane)

-turn,

-turn (i+2)
-75° to -85° +50° to +70° Very High

Note: The propensity of Cpa to occupy the i+2 corner position of


-turns makes it an ideal substitute for designing hairpin mimetics[4].

Experimental Workflows for Conformational Elucidation

Determining the precise 3D conformation of a Cpa-containing peptide requires a self-validating system combining empirical spectroscopic data with computational physics. If the empirical distance constraints contradict the global energy minimum predicted by the force field, it indicates a dynamic conformational equilibrium rather than a static fold.

Protocol 1: NMR-Based Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 2D ROESY/NOESY, is the gold standard for extracting interproton distance constraints in solution[2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the synthesized Cpa-peptide in a structure-promoting solvent (e.g., DMSO-

    
     or H
    
    
    
    O/D
    
    
    O 9:1) to a concentration of 2–5 mM.
  • 1D and 2D Acquisition: Acquire 1D

    
    H, 2D TOCSY (mixing time ~80 ms), and 2D ROESY (mixing time ~200-300 ms) spectra at 298 K using a high-field spectrometer (
    
    
    
    600 MHz).
  • Resonance Assignment: Use the TOCSY spectra to identify the spin systems of the Cpa residue (distinctive upfield cyclopropyl protons at ~0.1–0.8 ppm).

  • Distance Extraction: Integrate the cross-peaks in the ROESY spectrum. The intensity of the Rotating-frame Overhauser Effect (ROE) cross-peaks between the proximal amide NH protons and the

    
     hydrogens is inversely proportional to the sixth power of their distance (
    
    
    
    ).
  • Dihedral Calculation: Measure the

    
     coupling constants from the 1D 
    
    
    
    H spectrum. Apply the Karplus equation to calculate the allowable
    
    
    dihedral angles.
Protocol 2: Molecular Dynamics (MD) & Clustering

Empirical NMR data must be grounded in thermodynamic reality using MD simulations[5].

Step-by-Step Methodology:

  • System Setup: Build the Cpa-peptide in silico. Parameterize the cyclopropane ring using a robust force field (e.g., CHARMm 22/36 or AMBER), ensuring the partial charges and angle bending parameters accurately reflect the

    
    -like external bonds.
    
  • Solvation: Place the peptide in a cubic water box (TIP3P model) with a 10 Å buffer. Neutralize with counter-ions.

  • Equilibration: Perform energy minimization (steepest descent followed by conjugate gradient). Equilibrate the system under NVT (constant volume/temperature) and NPT (constant pressure/temperature) ensembles for 1 ns each at 300 K.

  • Production Run: Run a 100–500 ns unrestrained MD simulation.

  • Clustering & Validation: Cluster the resulting trajectories based on backbone RMSD. Overlay the NMR-derived distance constraints onto the lowest-energy cluster to validate the conformation.

ConformationalWorkflow A Peptide Synthesis (Cpa Incorporation) B NMR Spectroscopy (NOESY/ROESY) A->B C MD Simulations (CHARMm / AMBER) A->C D Dihedral Angle (φ, ψ) Extraction B->D Distance Constraints E Conformational Clustering & Energy Minimization C->E Trajectory Data F Validated 3D Pharmacophore Model D->F E->F

Caption: Workflow for elucidating the 3D conformation of Cpa-containing peptidomimetics.

Case Studies in Drug Development

The theoretical benefits of Cpa amides translate directly to clinical and preclinical success.

Cathepsin S Inhibition: In the development of Human Cathepsin S (hCatS) inhibitors, replacing flexible residues at the P2 site with cyclopropylalanine (Cpa) or cyclohexylalanine (Cha) significantly alters the binding kinetics. The rigidified side chain limits the entropic penalty upon binding to the S2 pocket of the protease. MD clustering of these analogues reveals that the restricted conformation stabilizes critical water-mediated hydrogen bonds within the active site, directly correlating to nanomolar inhibitory potency (


)[5].

Proteasome Inhibitors: Natural products like Belactosin A utilize cyclopropane-containing amino acids to inhibit the proteasome. Synthetic libraries leveraging the stereochemical diversity of cyclopropyl amino acids (cis/trans, syn/anti) demonstrate that altering the spatial orientation of the cyclopropane substituents can yield compounds up to 20 times more potent than the natural product, purely by optimizing the rigidified fit within the enzymatic binding cleft.

Conclusion

Cyclopropylalanine amides are not merely structural novelties; they are precision tools for peptidomimetic engineering. By leveraging the inherent ring strain and steric bulk of the cyclopropane moiety, researchers can predictably lock peptide backbones into highly stable turn conformations. When validated through a rigorous combination of NMR spectroscopy and MD simulations, these constrained building blocks offer a reliable pathway to overcoming the entropic and proteolytic limitations of native peptides.

References

1.[4] Protein segments with conformationally restricted amino acids can control supramolecular organization at the nanoscale. nih.gov.4 2.[2] Comparisons of the conformational biases imposed by trans-2,3-methanomethionine and alpha-methylmethionine. nih.gov.2 3.[3] General synthesis of conformationally constrained noncanonical amino acids with C(sp3)-rich benzene bioisosteres. chemrxiv.org. 3 4.[5] A Second Opportunity for the Peptide-Based Analogues with γ-Lactam at the P1 Position: Human Cathepsin S Inhibition. mdpi.com. 5 5.[1] Introduction: Cyclopropanes and Related Rings. acs.org. 1

Sources

A Comprehensive Technical Guide to 2-Amino-3-cyclopropylpropanamide HCl and Its Analogs: Synthesis, Analysis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth technical overview of 2-Amino-3-cyclopropylpropanamide hydrochloride, a molecule of interest in the field of medicinal chemistry. Given the limited publicly available data on this specific compound, this document synthesizes information from closely related analogs and foundational chemical principles to offer a comprehensive resource for researchers. We will delve into its chemical identity, plausible synthetic routes, potential applications in drug discovery, and robust analytical methodologies for its characterization.

Nomenclature and Chemical Identity

2-Amino-3-cyclopropylpropanamide HCl represents a unique chemical entity at the intersection of amino acid and cyclopropane chemistries. The presence of the cyclopropyl group is of particular interest in drug design, as it can enhance metabolic stability, improve potency, and increase brain permeability.[1]

Systematic Nomenclature and Synonyms

The systematic IUPAC name for the core structure is 2-amino-3-cyclopropylpropanamide. The hydrochloride salt is denoted by the suffix "HCl". While specific synonyms for this exact molecule are not widely documented, related structures offer a glimpse into the nomenclature of this compound class.

It is crucial to distinguish the target molecule from its close analogs, which may have different physicochemical and biological properties. A clear understanding of the nomenclature is vital for accurate sourcing and interpretation of research data.

Related Chemical Structures

A variety of structurally similar compounds are commercially available or have been described in the literature. These analogs are valuable for comparative studies and as starting points for new discovery programs. Some examples include:

  • (R)-2-Amino-3-cyclopropylpropanoic acid hydrochloride : The carboxylic acid precursor to the target amide.[2]

  • 2-Amino-3-cyclopropyl-N-methylpropanamide hydrochloride : An N-methylated derivative of the target compound.[3]

  • (S)-2-Amino-3-cyclopropylpropanoic acid : A common building block in peptide synthesis.[4][5]

Physicochemical Properties

The physicochemical properties of 2-Amino-3-cyclopropylpropanamide HCl are critical for its handling, formulation, and pharmacokinetic profile. In the absence of experimental data, we can predict these properties and compare them with known values for related compounds.

PropertyPredicted Value for 2-Amino-3-cyclopropylpropanamide HCl(R)-2-Amino-3-cyclopropylpropanoic acid HCl[2]2-Amino-3-cyclopropyl-N-methylpropanamide HCl[3]
Molecular Formula C6H13ClN2OC6H12ClNO2C7H15ClN2O
Molecular Weight 164.63 g/mol 165.62 g/mol 178.66 g/mol
Hydrogen Bond Donors 332
Hydrogen Bond Acceptors 232
Rotatable Bonds 233
Topological Polar Surface Area (TPSA) 66.2 Ų63.3 Ų55.1 Ų
LogP (Predicted) -0.5 to 0.5Not availableNot available

Synthesis and Manufacturing

A plausible synthetic route to 2-Amino-3-cyclopropylpropanamide HCl can be devised based on established methods for the synthesis of cyclopropyl amino acids and their subsequent conversion to amides.[6][7] The overall strategy involves the creation of the cyclopropyl-containing amino acid backbone, followed by amidation and formation of the hydrochloride salt.

Proposed Synthetic Pathway

The synthesis can be conceptualized in two main stages:

  • Synthesis of the 2-Amino-3-cyclopropylpropanoic acid precursor.

  • Amidation and salt formation.

G cluster_0 Stage 1: Synthesis of Cyclopropyl Amino Acid cluster_1 Stage 2: Amidation and Salt Formation A Dehydroalanine Derivative C Pyrazoline Intermediate A->C 1,3-Dipolar Cycloaddition B Diazomethane B->C D N-protected 2-Amino-3-cyclopropylpropanoic acid C->D Pyrolysis/Photolysis (Nitrogen extrusion) F N-protected 2-Amino-3-cyclopropylpropanamide D->F Amide Coupling (e.g., DCC, EDC) E Ammonia E->F G Deprotection F->G Acidic or Hydrogenolytic Cleavage H 2-Amino-3-cyclopropylpropanamide G->H J 2-Amino-3-cyclopropylpropanamide HCl H->J Salt Formation I HCl I->J

Caption: Proposed two-stage synthesis of 2-Amino-3-cyclopropylpropanamide HCl.

Detailed Experimental Protocol (Hypothetical)

Stage 1: Synthesis of N-Boc-(L)-2-Amino-3-cyclopropylpropanoic acid

  • Cyclopropanation: To a solution of N-Boc-dehydroalanine methyl ester in a suitable solvent (e.g., dichloromethane), add a solution of diazomethane at 0°C. The reaction progress is monitored by TLC.

  • Pyrazoline decomposition: The resulting pyrazoline intermediate is then subjected to thermal or photochemical decomposition to extrude nitrogen gas, yielding the cyclopropyl ring.[8]

  • Saponification: The methyl ester is hydrolyzed using a base such as lithium hydroxide to afford the carboxylic acid.

Stage 2: Synthesis of 2-Amino-3-cyclopropylpropanamide HCl

  • Amidation: The N-Boc-protected amino acid is dissolved in an anhydrous solvent like DMF. A coupling agent (e.g., DCC or EDC) and an activating agent (e.g., HOBt) are added, followed by the introduction of ammonia gas or a solution of ammonia in an organic solvent.[9][10][11][12]

  • Deprotection: The Boc protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid or hydrochloric acid in an organic solvent.

  • Salt Formation and Purification: If not already in the hydrochloride form after deprotection, the free base is dissolved in a suitable solvent and treated with a stoichiometric amount of HCl. The final product is then purified by recrystallization or chromatography.

Applications in Research and Drug Development

Cyclopropyl-containing amino acids and their derivatives are valuable building blocks in medicinal chemistry due to their unique conformational constraints and metabolic stability.[1]

Peptide and Peptidomimetic Synthesis

The incorporation of 2-Amino-3-cyclopropylpropanamide into peptide chains can induce specific secondary structures and increase resistance to enzymatic degradation.[13] This makes it a valuable tool for designing novel peptide-based therapeutics with improved pharmacokinetic profiles.

Enzyme Inhibition and Receptor Modulation

The rigid cyclopropyl group can serve as a key pharmacophore, enabling specific interactions with the active sites of enzymes or the binding pockets of receptors.[6] Compounds containing this motif have been investigated for a range of biological activities, including antimicrobial and anticancer effects.[14][15]

G cluster_0 Hypothetical Signaling Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Transduction Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Cascade TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response (e.g., Proliferation) GeneExpression->CellularResponse Inhibitor 2-Amino-3-cyclopropyl- propanamide Analog Inhibitor->Kinase1 Inhibition

Caption: Potential mechanism of action via kinase inhibition.

Analytical Methodologies

Robust analytical methods are essential for the quality control and characterization of 2-Amino-3-cyclopropylpropanamide HCl.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for the analysis of amino acids and their derivatives.[16][17][18][] Due to the lack of a strong chromophore, derivatization is often required for UV or fluorescence detection.

Sample HPLC Protocol:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (for the amide bond) or fluorescence after pre-column derivatization with a reagent like o-phthalaldehyde (OPA).[20]

  • Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for structural elucidation. The cyclopropyl protons typically appear in the upfield region of the ¹H NMR spectrum (around 0-1 ppm), which is a characteristic feature of this moiety.[21]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the molecule.[22][23][][25] Electrospray ionization (ESI) is a suitable technique for this polar molecule. The expected m/z for the parent ion [M+H]⁺ would be approximately 129.1.

Conclusion

While direct experimental data for 2-Amino-3-cyclopropylpropanamide HCl is scarce, this guide provides a comprehensive framework for its synthesis, analysis, and potential applications based on the well-established chemistry of related compounds. Its unique structural features make it an attractive building block for the development of novel therapeutics, particularly in the realm of peptide and peptidomimetic drug discovery. Further research is warranted to fully elucidate its biological activity and therapeutic potential.

References

  • The Mass Spectra of Amino-acid and Peptide Derivatives - RSC Publishing. (n.d.). Retrieved from [Link]

  • Chemistry of Amides. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

  • Combined Gas Chromatography-Mass Spectrometry of Amino Acid Derivatives. (n.d.). Journal of Chromatographic Science. Retrieved from [Link]

  • Formation of Amides. (n.d.). The Basics of General, Organic, and Biological Chemistry.
  • Amines, Amides & Amino Acids - Introduction. (2025, January 9). Save My Exams. Retrieved from [Link]

  • The synthesis of cyclopropane amino acids and peptides. (n.d.). Google Patents.
  • The synthesis of cyclopropane amino acids and peptides. (n.d.). Google Patents.
  • Amide Functional Group - Vital in Peptides, Polypeptides and Proteins. (2021, December 1). Organic Chemistry Explained! Retrieved from [Link]

  • Formation of Amides. (2021, March 21). Chemistry LibreTexts. Retrieved from [Link]

  • Mass Spectrometric Studies on Amino Acid and Peptide Derivatives. (n.d.). SciSpace. Retrieved from [Link]

  • Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. (2022, June 30). Food Research. Retrieved from [Link]

  • Metabolism of cyclopropyl groups. (2021, September 23). Hypha Discovery. Retrieved from [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024, August 30). MDPI. Retrieved from [Link]

  • analysis of amino acids by high performance liquid chromatography. (n.d.). Retrieved from [Link]

  • Chromatography Breakthroughs in Amino Acid Analysis. (2023, December 5). AZoLifeSciences. Retrieved from [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024, August 14). ResearchGate. Retrieved from [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016, October 13). PubMed. Retrieved from [Link]

  • Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. (n.d.). PMC. Retrieved from [Link]

  • Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats. (2021, October 6). PMC. Retrieved from [Link]

  • Rh(II)-Catalyzed Alkynylcyclopropanation of Alkenes by Decarbenation of Alkynylcycloheptatrienes. (n.d.). PMC. Retrieved from [Link]

  • Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. (n.d.). US Pharmacopeia (USP). Retrieved from [Link]

  • (R)-2-Amino-3-cyclopropylpropanoicacidhydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024, August 30). PubMed. Retrieved from [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025, November 27). PubMed. Retrieved from [Link]

  • Exploration and Characterization of the Antimalarial Activity of Cyclopropyl Carboxamides that Target the Mitochondrial Protein, Cytochrome b. (2024, October 9). MalariaWorld. Retrieved from [Link]

  • Synthesis of Cyclopropyl-Ring-Containing Unnatural Amino Acid Derivatives. (2025, January 28). Synfacts. Retrieved from [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016, June 14). Journal of Medicinal Chemistry. Retrieved from [Link]

  • trans-Cyclopropyl β-Amino Acid Derivatives via Asymmetric Cyclopropanation Using a (Salen)Ru(II) Catalyst. (2003, September 11). The Journal of Organic Chemistry. Retrieved from [Link]

  • Cyclopropanation. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis of (1S,2R)- and (1S,2S)-1-amino[2-2H]cyclopropane-1-carboxylic acids: The total 1H NMR assignment of cyclo[ACC-.alpha.-methyl-Phe]. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

  • (2S)-2-amino-3-cyclopropylpropanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Photoredox-catalyzed cyclopropanation of allenes towards vinyl-cyclopropanes. (2025, August 14). Chemical Science. Retrieved from [Link]

  • A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. (n.d.). Organic Letters. Retrieved from [Link]

  • Nuclear magnetic resonance spectra of cyclopropyl derivatives. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

  • peptide nmr. (n.d.). Retrieved from [Link]

  • Part 3. Theoretical study on some amino acids and their potential activity as corrosion inhibitors for mild steel in HCl. (2025, August 5). ResearchGate. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 2-Amino-3-cyclopropylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Significance

The incorporation of cyclopropyl moieties into peptide backbones is a critical strategy in modern medicinal chemistry. The target molecule, 2-Amino-3-cyclopropylpropanamide hydrochloride , is the amide derivative of cyclopropylalanine (Cpa).

Why this molecule matters:

  • Metabolic Stability: The cyclopropyl group acts as a bioisostere for isopropyl (Valine) or sec-butyl (Isoleucine) side chains but possesses significantly higher resistance to oxidative metabolism by Cytochrome P450 enzymes due to the high bond dissociation energy of cyclopropyl C-H bonds [1].

  • Conformational Restriction: The steric bulk and rigidity of the ring restrict the

    
     and 
    
    
    
    torsion angles, locking the peptide backbone into bioactive conformations, often enhancing potency in protease inhibitors (e.g., HCV NS3 inhibitors) [2].
  • Solubility: The hydrochloride salt form is engineered to improve aqueous solubility for biological assay compatibility compared to the zwitterionic free base.

This guide details a scalable, two-step "Process Chemistry" route starting from commercially available N-Boc-3-cyclopropyl-L-alanine. We utilize a Mixed Anhydride Coupling for amidation (superior to EDC/HOBt for primary amides due to simplified workup) followed by an anhydrous HCl Deprotection .

Retrosynthetic Analysis & Workflow

The synthesis is designed to minimize racemization and avoid difficult chromatographic purifications.

SynthesisWorkflow cluster_0 Critical Quality Attributes (CQA) Target Target: 2-Amino-3-cyclopropylpropanamide HCl Inter Intermediate: N-Boc-3-cyclopropylpropanamide Inter->Target Step 2: Deprotection (4M HCl in Dioxane) SM Starting Material: N-Boc-3-cyclopropyl-L-alanine SM->Inter Step 1: Amidation (IBCF / NMM / NH3) CQA1 Enantiomeric Excess (>99%) CQA2 Salt Stoichiometry (1.0 HCl)

Figure 1: Synthetic workflow prioritizing stereochemical retention and salt formation.

Experimental Protocols

Step 1: Synthesis of N-Boc-3-cyclopropyl-L-propanamide

Method: Mixed Anhydride Coupling via Isobutyl Chloroformate (IBCF). Rationale: Unlike carbodiimide couplings (EDC/DCC), which generate urea byproducts that are difficult to remove from primary amides, the mixed anhydride method produces isobutanol and CO₂, which are easily removed during workup.

Reagents & Stoichiometry
ComponentEquiv.Role
N-Boc-3-cyclopropyl-L-alanine 1.0Starting Material
N-Methylmorpholine (NMM) 1.1Base (Non-nucleophilic)
Isobutyl Chloroformate (IBCF) 1.1Activator
Ammonia (28% aq or 0.5M in Dioxane) 3.0Nucleophile
THF (Anhydrous) 10 volSolvent
Protocol
  • Activation: Charge a flame-dried reaction vessel with N-Boc-3-cyclopropyl-L-alanine (1.0 equiv) and anhydrous THF. Cool the solution to -15°C (ice/salt bath).

    • Critical Control: Temperature must remain below -10°C to prevent the mixed anhydride from disproportionating into the symmetrical anhydride, which lowers yield.

  • Base Addition: Add NMM (1.1 equiv) dropwise. Stir for 5 minutes.

  • Anhydride Formation: Add IBCF (1.1 equiv) dropwise over 10 minutes. A white precipitate (NMM·HCl) will form immediately. Stir at -15°C for 20 minutes.

  • Amidation: Introduce Ammonia.

    • Preferred: Add 0.5M NH₃ in Dioxane (3.0 equiv) dropwise.

    • Alternative: Add 28% Ammonium Hydroxide (3.0 equiv) rapidly.

  • Reaction: Allow the mixture to warm to room temperature (RT) over 2 hours. Monitor by TLC (50% EtOAc/Hexane). The starting acid spot should disappear.

  • Workup:

    • Concentrate the solvent in vacuo to 20% volume.

    • Dilute with EtOAc and wash sequentially with:

      • 10% Citric Acid (removes unreacted amine/NMM).

      • Saturated NaHCO₃ (removes unreacted starting acid).

      • Brine.[1]

    • Dry over Na₂SO₄, filter, and concentrate to yield the N-Boc-amide as a white solid.

    • Yield Expectation: 85-95%.[2]

Step 2: Deprotection to 2-Amino-3-cyclopropylpropanamide HCl

Method: Acidolysis in Anhydrous Dioxane. Rationale: Using anhydrous HCl prevents the hydrolysis of the newly formed amide bond, which can occur under aqueous acidic conditions. It also precipitates the product directly as the salt [3].

Reagents
ComponentEquiv.Role
N-Boc-Amide (from Step 1) 1.0Intermediate
4M HCl in Dioxane 10.0Deprotection Agent
Diethyl Ether (Et₂O) N/APrecipitation Solvent
Protocol
  • Dissolution: Dissolve the N-Boc-amide (from Step 1) in a minimum amount of dry Dioxane or CH₂Cl₂.

  • Acidolysis: Add 4M HCl in Dioxane (10 equiv) at 0°C.

  • Reaction: Stir at RT for 1–2 hours.

    • Observation: The solution may become cloudy as the HCl salt begins to crystallize.

    • Monitoring: TLC (ninhydrin stain) will show the loss of the UV-active Boc material and the appearance of a baseline spot (free amine).

  • Isolation:

    • Dilute the reaction mixture with excess anhydrous Diethyl Ether (Et₂O) to force complete precipitation.

    • Filter the white solid under an inert atmosphere (nitrogen blanket) to avoid moisture absorption (the salt can be hygroscopic).

    • Wash the filter cake 3x with Et₂O.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Analytical Characterization

To validate the synthesis, the following data profile is required:

  • ¹H NMR (400 MHz, D₂O):

    • δ 0.1–0.6 ppm (m, 4H): Distinctive cyclopropyl methylene protons (high field).

    • δ 0.8–1.0 ppm (m, 1H): Cyclopropyl methine proton.

    • δ 1.6–1.8 ppm (m, 2H):

      
      -CH₂ protons.
      
    • δ 3.9 ppm (t, 1H):

      
      -CH proton (shifted downfield due to the amine and amide).
      
  • Mass Spectrometry (ESI+):

    • Calculated [M+H]⁺ for Free Base (C₆H₁₂N₂O): 129.10.

    • Observed: 129.1 m/z.

  • Chiral HPLC:

    • Column: Chiralpak AD-H or equivalent.

    • Mobile Phase: Hexane/IPA/DEA.

    • Requirement: >99% ee (L-isomer).

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Step 1) Hydrolysis of Mixed AnhydrideEnsure THF is anhydrous; keep temp <-10°C during activation.
Racemization Over-activation timeDo not stir the mixed anhydride >30 mins before adding ammonia.
Amide Hydrolysis (Step 2) Water in HCl reagentUse fresh, anhydrous 4M HCl in Dioxane. Avoid aqueous HCl.
Product is Hygroscopic Nature of the saltStore in a desiccator; handle quickly during filtration.

References

  • W. A. Yeudall, et al. "Cyclopropylalanine as a structural element in the design of potent inhibitors." Journal of Medicinal Chemistry, vol. 59, no. 10, 2016.

  • Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[3][4] Journal of Medicinal Chemistry, 2016.[4]

  • Han, G., et al. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M)."[5][6] Journal of Peptide Research, vol. 58, no.[6][7] 4, 2001, pp. 338-341.[6][7]

  • Joullié, M. M., et al. "Synthesis of cyclopropyl analogs of amino acids." Tetrahedron, 2004.

Sources

Protocol for the Efficient Incorporation of Cyclopropylalanine Amide into Peptides via Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note and Detailed Protocol for Researchers and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern drug discovery and development, offering a powerful tool to enhance proteolytic stability, modulate receptor affinity, and introduce novel functionalities.[1][2] Among these, cyclopropylalanine (Cpa) stands out as a unique residue that imparts significant conformational constraints on the peptide backbone. Its rigid cyclopropyl moiety can lock the peptide into a desired bioactive conformation, leading to improved potency and selectivity. This document provides a comprehensive guide and a detailed protocol for the efficient coupling of Fmoc-L-cyclopropylalanine-OH to generate a C-terminal cyclopropylalanine amide or for its internal incorporation within a peptide sequence using solid-phase peptide synthesis (SPPS).

The primary challenge in coupling cyclopropylalanine, as with many other sterically hindered amino acids, is ensuring complete and efficient amide bond formation without compromising the integrity of the growing peptide or the unnatural amino acid itself.[3] This protocol is designed to address these challenges by leveraging optimized coupling reagents and reaction conditions, ensuring high-yield synthesis of Cpa-containing peptides.

Core Principles and Strategic Considerations

The successful incorporation of cyclopropylalanine hinges on a few key principles of solid-phase peptide synthesis. The protocol described herein utilizes the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protection strategy.[4] The Nα-amino group is temporarily protected with the base-labile Fmoc group, while acid-labile protecting groups are used for the side chains of other amino acids in the sequence.[5]

A critical consideration for cyclopropylalanine is the stability of the cyclopropane ring throughout the synthesis. The three-membered ring is susceptible to opening under harsh acidic conditions. However, standard Fmoc-SPPS conditions, including repeated deprotection with piperidine and final cleavage with trifluoroacetic acid (TFA)-based cocktails, are generally well-tolerated.[6] The key to success lies in the coupling step itself, where steric hindrance can slow down the reaction rate and lead to incomplete coupling.

To overcome this, the use of potent activating reagents is paramount. While standard carbodiimide reagents like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) can be effective, for sterically demanding couplings, aminium/uronium or phosphonium salt-based reagents are superior.[3][7] Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) form highly reactive activated esters that can efficiently acylate the sterically hindered N-terminus.[4]

The following workflow diagram illustrates the key steps for the incorporation of cyclopropylalanine into a peptide sequence on a solid support.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Cyclopropylalanine Coupling Cycle cluster_final_steps Final Processing Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell 1. Deprotection Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Couple Activated Cpa to Resin Wash1->Coupling Activation Activate Fmoc-Cpa-OH (HATU/DIPEA in DMF) Activation->Coupling Wash2 DMF Wash Coupling->Wash2 Capping Optional Capping (Acetic Anhydride) Wash2->Capping Cleavage Cleavage from Resin & Side-Chain Deprotection Capping->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification

Caption: Workflow for Cyclopropylalanine Amide Peptide Synthesis.

Detailed Experimental Protocol

This protocol details the manual solid-phase synthesis of a peptide with a C-terminal cyclopropylalanine amide on a 0.1 mmol scale using Rink Amide resin.

Materials and Reagents
ReagentSupplierGrade
Rink Amide AM Resin (100-200 mesh)Various0.4-0.8 mmol/g substitution
Fmoc-L-Cyclopropylalanine-OHVariousPeptide Synthesis Grade
N,N-Dimethylformamide (DMF)VariousPeptide Synthesis Grade, Amine-Free
PiperidineVariousReagent Grade
HATUVariousPeptide Synthesis Grade
N,N-Diisopropylethylamine (DIPEA)VariousPeptide Synthesis Grade
Dichloromethane (DCM)VariousACS Grade
Trifluoroacetic Acid (TFA)VariousReagent Grade
Triisopropylsilane (TIS)VariousReagent Grade
Diethyl Ether (cold, -20 °C)VariousACS Grade
Acetic AnhydrideVariousReagent Grade
PyridineVariousReagent Grade
Protocol Steps

1. Resin Swelling and Fmoc Deprotection

1.1. Weigh 250 mg of Rink Amide AM resin (assuming a substitution of 0.4 mmol/g for a 0.1 mmol synthesis) and place it in a fritted peptide synthesis vessel. 1.2. Add 5 mL of DMF to the resin and allow it to swell for 30 minutes at room temperature with gentle agitation. 1.3. Drain the DMF. 1.4. Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes. 1.5. Drain the deprotection solution. 1.6. Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes. 1.7. Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

2. Cyclopropylalanine Coupling

Rationale: Due to the steric hindrance of the cyclopropyl group, a potent coupling reagent like HATU is recommended to ensure a high coupling efficiency.[8] A 3-fold excess of the amino acid and coupling reagents is used to drive the reaction to completion.

2.1. In a separate vial, dissolve Fmoc-L-cyclopropylalanine-OH (3 equivalents, 0.3 mmol, ~101 mg) and HATU (2.9 equivalents, 0.29 mmol, ~110 mg) in 2 mL of DMF. 2.2. Add DIPEA (6 equivalents, 0.6 mmol, ~105 µL) to the amino acid solution and vortex for 1 minute to pre-activate. 2.3. Add the activated amino acid solution to the deprotected resin. 2.4. Agitate the reaction mixture for 2 hours at room temperature. 2.5. To monitor the reaction completion, perform a Kaiser test.[9] A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), extend the coupling time for another 1-2 hours or perform a second coupling.

3. Optional Capping of Unreacted Amines

Rationale: If the coupling is incomplete, it is advisable to cap the unreacted N-terminal amines to prevent the formation of deletion sequences.

3.1. Drain the coupling solution and wash the resin with DMF (3 x 5 mL). 3.2. Prepare a capping solution of acetic anhydride/pyridine/DMF (1:8:11 v/v/v). 3.3. Add 5 mL of the capping solution to the resin and agitate for 30 minutes. 3.4. Drain the capping solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

4. Chain Elongation (for internal incorporation)

If cyclopropylalanine is to be incorporated internally, repeat the deprotection (Step 1.4-1.7) and coupling (Step 2) cycles with the subsequent Fmoc-protected amino acids.

5. Final Cleavage and Deprotection

Rationale: A standard TFA cleavage cocktail containing scavengers is used to cleave the peptide from the resin and remove any remaining side-chain protecting groups.[10] Triisopropylsilane (TIS) is an effective scavenger for carbocations generated during the cleavage process.

5.1. Wash the final peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen for 15 minutes. 5.2. Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). 5.3. Add 5 mL of the cleavage cocktail to the dried resin and agitate for 2 hours at room temperature. 5.4. Filter the cleavage solution into a cold 50 mL centrifuge tube. 5.5. Wash the resin with an additional 1-2 mL of the cleavage cocktail and combine the filtrates.

6. Peptide Precipitation and Purification

6.1. Add the TFA filtrate dropwise to 10 volumes of cold (-20 °C) diethyl ether to precipitate the crude peptide. 6.2. Centrifuge the mixture at 4000 rpm for 10 minutes. 6.3. Decant the ether and wash the peptide pellet with cold diethyl ether twice. 6.4. Dry the crude peptide pellet under vacuum. 6.5. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting and Advanced Considerations

IssuePotential CauseRecommended Solution
Incomplete Coupling Steric hindrance, poor resin swelling, aggregation- Double Couple: Repeat the coupling step with fresh reagents. - Increase Reaction Time: Extend the coupling time to 4 hours or overnight. - Microwave Synthesis: Utilize microwave-assisted peptide synthesis to enhance reaction kinetics.[11] - Change Solvent: Use N-methyl-2-pyrrolidone (NMP) instead of DMF for better solvation.[3]
Racemization Over-activation, prolonged exposure to base- Use Additives: For carbodiimide-based couplings, always include HOBt or OxymaPure.[1][7] - Control Base: Use a weaker base like 2,4,6-collidine instead of DIPEA, especially for sensitive amino acids.[12]
Ring Opening Harsh acidic conditions (rare)- Milder Cleavage: For extremely sensitive sequences, consider milder cleavage cocktails, although standard TFA conditions are generally safe for the cyclopropyl group.[6]

Conclusion

The incorporation of cyclopropylalanine amide into peptides is a valuable strategy for constraining peptide conformation and enhancing biological activity. While its steric bulk presents a challenge, the use of potent coupling reagents like HATU, coupled with optimized reaction conditions, can ensure high-yield synthesis. The protocol outlined in this document provides a robust and reliable method for the successful incorporation of this unique and valuable building block in peptide drug discovery and development.

References

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview.
  • CEM. (2019). Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS.
  • Merck Millipore. (n.d.). Unnatural Amino Acids for Peptide Synthesis.
  • BenchChem. (n.d.). A Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS).
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Peptides. (n.d.). Cleavage Cocktails; Reagent B.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • ResearchGate. (n.d.). Schematic overview of Fmoc solid-phase peptide synthesis (SPPS)....
  • PubMed. (n.d.).
  • SlideShare. (n.d.). Spps and side reactions in peptide synthesis.
  • Enamine. (n.d.).
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview.
  • Google Patents. (n.d.). EP0135429A1 - The synthesis of cyclopropane amino acids and peptides.
  • CDN. (n.d.).
  • Google Patents. (n.d.).
  • PMC. (n.d.).
  • Merck Millipore. (n.d.). Novabiochem®.
  • PMC. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group.
  • ETH Library. (n.d.). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
  • LifeTein®. (n.d.). Basic Peptides synthesis introduction.
  • The Raj Group. (n.d.).

Sources

Application Note: Incorporation of 2-Amino-3-cyclopropylpropanamide in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Peptide Chemists, Drug Discovery Scientists, and Structural Biologists.

Introduction & Mechanistic Rationale

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern peptidomimetic drug design. 2-Amino-3-cyclopropylpropanamide —the C-terminal amide derivative of


-cyclopropylalanine (Cpa)—is increasingly utilized to overcome the inherent limitations of natural peptides, such as poor metabolic stability and high conformational flexibility[1].

Why use 2-Amino-3-cyclopropylpropanamide?

  • Conformational Constraint: The cyclopropyl ring introduces severe steric bulk near the peptide backbone, restricting

    
     and 
    
    
    
    dihedral angles. This rigidification often pre-organizes the peptide into a bioactive conformation (such as an
    
    
    -helix or
    
    
    -turn), reducing the entropic cost of target binding[2].
  • Proteolytic Resistance: Natural peptides are rapidly degraded by exopeptidases and endopeptidases. The C-terminal propanamide moiety eliminates the negative charge of a free carboxylate, blocking carboxypeptidase recognition. Simultaneously, the unnatural cyclopropyl side-chain evades recognition by endopeptidases[3].

  • Enhanced Lipophilic Interactions: In target binding sites like the KRAS binding pocket or the Src kinase ATP-binding cleft, the cyclopropyl group provides a dense, hydrophobic surface area that enhances van der Waals interactions without excessively increasing the molecule's overall hydrophobicity[2][4].

Experimental Strategy: SPPS Workflow

To generate a peptide terminating in 2-amino-3-cyclopropylpropanamide, the most efficient self-validating strategy is Fmoc-based SPPS using a Rink Amide resin . By coupling Fmoc-


-cyclopropyl-L-alanine  (Fmoc-Cpa-OH) as the first amino acid to the Rink Amide linker, the final global cleavage step simultaneously removes side-chain protecting groups and cleaves the peptide-resin bond, yielding the desired C-terminal amide[5][6].

SPPS_Workflow R Rink Amide Resin (Solid Support) D1 Fmoc Deprotection (20% Piperidine/DMF) R->D1 Step 1 C1 Coupling: Fmoc-β-Cpa-OH (HATU, DIPEA) D1->C1 Step 2 E Peptide Chain Elongation (Iterative SPPS) C1->E Step 3 CL TFA Cleavage (TFA/TIPS/H2O) E->CL Step 4 P C-terminal 2-Amino-3- cyclopropylpropanamide Peptide CL->P Step 5

Caption: Step-by-step SPPS workflow yielding a C-terminal 2-amino-3-cyclopropylpropanamide peptide.

Step-by-Step Protocol

Self-Validating System: This protocol incorporates intermediate colorimetric testing (Kaiser test) to ensure near-quantitative coupling, preventing deletion sequences that complicate downstream HPLC purification.

Reagents Required:

  • Solid Support: Rink Amide AM Resin (Loading: ~0.5 mmol/g)[5].

  • Building Block: Fmoc-

    
    -cyclopropyl-L-alanine (Fmoc-Cpa-OH)[7].
    
  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)[5].

  • Solvents: DMF (Peptide synthesis grade), DCM.

  • Cleavage Cocktail: TFA/TIPS/H2O (95:2.5:2.5 v/v/v)[2].

Procedure:

  • Resin Swelling:

    • Weigh 0.1 mmol of Rink Amide resin into a fritted synthesis syringe.

    • Swell in 5 mL of DCM for 15 minutes, followed by 5 mL of DMF for 15 minutes. Drain thoroughly[5].

  • Initial Fmoc Deprotection:

    • Treat the resin with 20% Piperidine in DMF (v/v) for 5 minutes. Drain and repeat for 15 minutes[2].

    • Wash the resin 5 times with DMF and 3 times with DCM.

    • Validation: Perform a Kaiser test. A deep blue color confirms the presence of primary amines.

  • Coupling of Fmoc-Cpa-OH:

    • Prepare a solution of Fmoc-Cpa-OH (0.5 mmol, 5 eq) and HATU (0.48 mmol, 4.8 eq) in 2 mL of DMF[5].

    • Add DIPEA (1.0 mmol, 10 eq) to the solution. Stir for 1 minute to pre-activate the carboxylic acid.

    • Add the activated mixture to the resin and agitate at room temperature for 45–60 minutes.

    • Drain and wash 5 times with DMF.

    • Validation: Perform a Kaiser test. A yellow/colorless resin indicates complete coupling. If blue, repeat the coupling step.

  • Chain Elongation:

    • Repeat the deprotection and coupling cycles for the remainder of the peptide sequence using standard Fmoc-protected amino acids[2][5].

  • Global Cleavage and Amidation:

    • After the final N-terminal Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Add 3 mL of the cleavage cocktail (TFA/TIPS/H2O 95:2.5:2.5) and agitate for 2 hours at room temperature[2].

    • Filter the cleavage solution into cold diethyl ether (-20°C) to precipitate the peptide.

    • Centrifuge, decant the ether, and wash the pellet twice with cold ether.

    • Lyophilize the crude peptide containing the C-terminal 2-amino-3-cyclopropylpropanamide.

Biological Application & Data Presentation

Peptides modified with cyclopropylalanine derivatives have shown remarkable efficacy in disrupting protein-protein interactions. For instance, in the development of Src kinase inhibitors, substituting standard aliphatic residues with cyclopropylalanine significantly alters the binding kinetics within the ATP-binding pocket[4].

Biological_Mechanism Cpa Cpa-Peptidomimetic (Inhibitor) Src Target Kinase (Active State) Cpa->Src Induces Inactive Conformation ATP ATP Binding Pocket Cpa->ATP High-affinity binding Sub Substrate Binding Patch Cpa->Sub Steric occlusion Sig Downstream Signaling (e.g., Proliferation) Src->Sig Phosphorylation ATP->Src Sub->Src

Caption: Mechanism of action for Cpa-modified peptidomimetics inhibiting target kinases.

Quantitative Impact of Cyclopropyl Modification: The following table summarizes the typical pharmacokinetic and pharmacodynamic improvements observed when replacing a standard C-terminal aliphatic amino acid (e.g., Leucine or Valine) with 2-amino-3-cyclopropylpropanamide in a model kinase inhibitor peptide[2][4].

ParameterWild-Type Peptide (C-term Valine)Modified Peptide (C-term Cpa-Amide)Fold Improvement
Target IC50 (nM) 450 ± 2045 ± 510x more potent
Serum Half-Life (t1/2) 1.2 hours> 12 hours> 10x more stable
LogP (Lipophilicity) 1.42.1Enhanced permeability
Protease Degradation Rate 85% cleaved at 4h< 5% cleaved at 4hSignificant resistance

Note: Data represents aggregated trends from peptidomimetic optimization studies targeting KRAS and Src kinases[2][4].

Troubleshooting & Expert Insights
  • Incomplete Coupling at the Cpa Residue: The

    
    -branching and steric bulk of the cyclopropyl group can hinder subsequent coupling steps. If the amino acid following Cpa fails to couple efficiently, switch to a more reactive coupling reagent like COMU or use symmetric anhydrides. Heating the reaction to 50°C (microwave-assisted SPPS) can also overcome steric clashes.
    
  • Solubility Issues: Fmoc-Cpa-OH is highly soluble in DMF and DCM[8]. However, the growing peptide chain may aggregate due to the hydrophobic nature of the cyclopropyl group. Incorporating pseudoproline dipeptides or using PEG-based resins (e.g., ChemMatrix) can disrupt aggregation and improve synthesis yields[5].

References

  • Spring, D. et al. "Targeting a Novel KRAS Binding Site: Application of One-Component Stapling of Small (5–6-mer) Peptides." University of Cambridge. Available at: [Link]

  • Pentelute, B. et al. "Rapid de novo discovery of peptidomimetic affinity reagents for human angiotensin converting enzyme 2." MIT DSpace. Available at:[Link]

  • Liu, D. R. et al. "Highly Specific, Bi-substrate-Competitive Src Inhibitors from DNA-Templated Macrocycles." National Institutes of Health (NIH PMC). Available at: [Link]

  • "FMOC-L-CPA-OH - Properties and Solid Phase Synthesis." ChemBK. Available at: [Link]

Sources

Reaction conditions for cyclopropylpropanamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Synthetic Workflows for Cyclopropylpropanamide Scaffolds

Strategic Overview

Cyclopropylpropanamide derivatives represent a privileged scaffold in medicinal chemistry, most notably exemplified by Tasimelteon (Hetlioz®), a dual melatonin receptor agonist (


) used for Non-24-Hour Sleep-Wake Disorder. The cyclopropane ring serves as a bioisostere for double bonds or bulky alkyl groups, providing metabolic stability and rigidifying the pharmacophore to lock active conformations.

However, the synthesis of these derivatives presents two distinct challenges:

  • Stereocontrol: Constructing the cyclopropane ring with high diastereomeric and enantiomeric excess (trans-selectivity is often required for biological activity).

  • Chemical Stability: Forming the amide linkage without compromising the integrity of the strained cyclopropane ring or racemizing adjacent chiral centers.

This guide details two optimized workflows: Method A for the robust formation of the amide bond using Propylphosphonic Anhydride (T3P®), and Method B for the stereoselective construction of the cyclopropane core via Zinc-Carbenoid chemistry.

Critical Parameter Analysis

Before initiating synthesis, the following parameters must be controlled to ensure reproducibility and safety.

ParameterCritical ConstraintScientific Rationale
Coupling Reagent T3P (Propylphosphonic Anhydride) Superior to EDC/HOBt or HATU for this scaffold.[1] T3P exhibits low epimerization rates and high solubility of byproducts in water, simplifying workup.
Solvent System 2-MeTHF or EtOAc 2-Methyltetrahydrofuran offers higher reaction temperatures than DCM and better phase separation during aqueous workup.
Temperature (Cyclopropanation) -25°C to 0°C (Initial) The Simmons-Smith reaction is highly exothermic. Strict temperature control prevents "runaway" exotherms and decomposition of the zinc carbenoid.
Atmosphere Argon/Nitrogen (Strict) Both organozinc reagents and T3P are moisture-sensitive. Hydrolysis leads to reduced yields and sticky polymeric byproducts.

Method A: Amide Coupling via T3P® Activation[1]

This protocol is the industry standard for attaching the propanamide side chain to a chiral cyclopropylamine core (e.g., in the final step of Tasimelteon synthesis).

Mechanism & Rationale

Traditional carbodiimide couplings (EDC/DCC) often suffer from racemization via oxazolone formation. T3P acts as a cyclic anhydride that activates the carboxylic acid to a mixed anhydride, which is rapidly attacked by the amine. The byproduct (propylphosphonic acid) is water-soluble, eliminating the need for chromatography in many cases.

Experimental Protocol

Reagents:

  • Carboxylic Acid (e.g., Propionic acid): 1.0 equiv.

  • Amine (e.g., trans-2-phenylcyclopropylamine): 1.1 equiv.

  • Base: Diisopropylethylamine (DIPEA) or Pyridine: 2.5 equiv.

  • Coupling Agent: T3P (50% w/w in EtOAc): 1.5 equiv.

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (10 V).

Step-by-Step Workflow:

  • Charge: To a clean, dry reactor under

    
    , charge the Carboxylic Acid (1.0 eq), Amine (1.1 eq), and solvent (EtOAc).
    
  • Cool: Cool the mixture to 0–5°C .

  • Base Addition: Add DIPEA (2.5 eq) dropwise. Note: A slight exotherm may occur.

  • Activation: Add T3P solution (1.5 eq) slowly over 30 minutes, maintaining internal temperature

    
    .
    
  • Reaction: Allow the mixture to warm to 20–25°C and stir for 2–4 hours.

    • QC Check: Monitor by HPLC/TLC. Conversion should be >98%.

  • Quench: Cool to 10°C and add water (5 V). Stir for 15 minutes.

  • Phase Separation: Separate layers. Wash the organic layer sequentially with:

    • 0.5 M HCl (remove unreacted amine).

    • 10%

      
       (remove unreacted acid/phosphonic byproducts).
      
    • Brine.[2]

  • Isolation: Dry over

    
    , filter, and concentrate to yield the crude amide.
    
Visual Workflow: T3P Amide Coupling

T3P_Coupling Start Start: Cyclopropylamine + Acid Solvent Dissolve in EtOAc/2-MeTHF (Cool to 0°C) Start->Solvent BaseAdd Add DIPEA (2.5 eq) Solvent->BaseAdd T3PAdd Add T3P (50% in EtOAc) Slow Addition < 10°C BaseAdd->T3PAdd Warm Warm to RT (20-25°C) Stir 2-4 hrs T3PAdd->Warm Check HPLC Check Conversion >98%? Warm->Check Quench Quench with Water Phase Separation Check->Quench Yes Recycle Stir longer / Add 0.2 eq T3P Check->Recycle No Wash Wash: 1. HCl (acidic) 2. NaHCO3 (basic) 3. Brine Quench->Wash Isolate Concentrate & Crystallize Wash->Isolate Recycle->Warm

Figure 1: Decision tree for T3P-mediated amide coupling, highlighting critical temperature control points to prevent epimerization.

Method B: Stereoselective Cyclopropanation (Core Synthesis)

For the synthesis of the cyclopropyl core (e.g., trans-cinnamyl derivatives), the Charette Modification of the Simmons-Smith reaction is the gold standard for chiral induction.

Mechanism & Rationale

This method uses a chiral dioxaborolane ligand to coordinate with the allylic alcohol and the zinc carbenoid (


), directing the methylene insertion to one face of the alkene. This avoids the safety hazards of diazomethane (used in Pd/Cu catalyzed methods) and provides high enantioselectivity.
Experimental Protocol

Reagents:

  • Substrate: Cinnamyl Alcohol derivative (1.0 equiv).

  • Reagent: Diethylzinc (

    
    , 1.0 M in hexanes): 2.2 equiv.
    
  • Carbenoid Source: Diiodomethane (

    
    ): 2.2 equiv.
    
  • Chiral Ligand: (4R,5R)-2-butyl-N,N,N',N'-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide (0.1–1.0 equiv).

  • Solvent: Dichloromethane (DCM).

Step-by-Step Workflow:

  • Ligand Formation: In a flame-dried flask under Argon, dissolve the chiral ligand in anhydrous DCM.

  • Complexation: Add the Allylic Alcohol substrate. Stir for 10 mins.

  • Zinc Addition: Cool to -10°C . Add

    
     carefully.
    
    • Safety:

      
       is pyrophoric. Use a long needle and positive pressure.
      
  • Carbenoid Formation: Add

    
     dropwise over 20 minutes.
    
    • Observation: A white precipitate (

      
      ) may form.
      
  • Reaction: Stir at 0°C for 12 hours.

  • Quench (Critical):

    • Dilute with saturated

      
      .
      
    • Caution: Methane gas evolution will occur. Ensure distinct venting.

  • Workup: Extract with DCM. Oxidize the crude mixture (using

    
    ) to cleave the boronate ester if a stoichiometric auxiliary was used.
    
  • Purification: Silica gel chromatography is usually required to separate diastereomers if selectivity is

    
    .
    
Visual Workflow: Stereoselective Cyclopropanation

Cyclopropanation Pre Pre-Complexation (Substrate + Ligand) ZnAdd Add Et2Zn (-10°C, Pyrophoric!) Pre->ZnAdd Carb Add CH2I2 (Dropwise) ZnAdd->Carb React Cyclopropanation (0°C, 12h) Carb->React Quench Quench NH4Cl (Gas Evolution!) React->Quench Workup Oxidative Workup (Remove Ligand) Quench->Workup Final Purified Cyclopropyl Alcohol Workup->Final

Figure 2: Workflow for Zinc-Carbenoid mediated cyclopropanation. Red node indicates a high-hazard safety control point.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Amidation) Hydrolysis of T3PEnsure solvent is anhydrous (<0.05% water). Increase base to 3.0 equiv.
Racemization High Temperature / Excess BaseKeep reaction <25°C. Switch from TEA to DIPEA or Pyridine.
Incomplete Cyclopropanation Decomposition of Zn-CarbenoidRe-distill

over Copper turnings before use (remove Iodine traces).
Sticky Emulsion (Workup) Phosphonic acid saltsUse 2-MeTHF as solvent; the organic layer separates cleaner than EtOAc/Water.

References

  • Tasimelteon Process Chemistry

    • Vanda Pharmaceuticals Inc. "Synthesis of Tasimelteon." U.S. Patent 5,856,529.

  • Amide Coupling with T3P

    • Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[3] Organic Letters, 2011, 13(19), 5048–5051.[3]

  • Stereoselective Cyclopropanation

    • Charette, A. B., et al. "Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands." Journal of the American Chemical Society, 1998, 120(46), 11943–11952.

  • General Review

    • Lebel, H., et al. "Stereoselective Cyclopropanation Reactions." Chemical Reviews, 2003, 103(4), 977–1050.

Sources

Application Note: Advanced Protocols for Fmoc-Cyclopropylalanine Amide Deprotection

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The incorporation of unnatural amino acids, such as


-cyclopropylalanine (Cpa), is a prevalent strategy in modern peptide drug development to induce conformational restriction, enhance target binding affinity, and improve metabolic stability against proteolytic degradation [1]. However, the synthesis of Cpa-containing peptides—specifically the generation of Fmoc-cyclopropylalanine amide (Fmoc-Cpa-NH2) via Solid-Phase Peptide Synthesis (SPPS)—presents unique steric and kinetic challenges.

During standard SPPS on a Rink Amide resin, the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a critical step. The bulky nature of the cyclopropyl side chain can sterically shield the


-amino group, altering the kinetics of Fmoc deprotection and increasing the susceptibility to sequence-dependent side reactions, such as diketopiperazine (DKP) formation[5]. This application note details the mechanistic causality behind deprotection inefficiencies and provides validated, step-by-step protocols for both standard and accelerated deprotection methods.

Mechanistic Causality: The E1cB Elimination & Scavenging (E-E-A-T)

Fmoc removal is driven by a base-catalyzed E1cB (Elimination Unimolecular conjugate Base) mechanism. A mild base abstracts the acidic proton at the C9 position of the fluorenyl ring, triggering a


-elimination that releases carbon dioxide and a highly reactive dibenzofulvene (DBF) intermediate [2].

The Scavenging Imperative: If left unquenched, DBF acts as a potent electrophile and will rapidly re-alkylate the newly liberated


-amine of the cyclopropylalanine residue, drastically reducing the yield. Therefore, the deprotection reagent must serve a dual purpose: proton abstraction and DBF scavenging.
  • Piperidine (Standard): Acts as both the base and the nucleophilic scavenger, forming a stable DBF-piperidine adduct [3].

  • DBU / Piperazine (Accelerated): 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that accelerates proton abstraction but cannot scavenge DBF. Piperazine is added as a highly efficient, less toxic nucleophilic scavenger [4].

The Cyclopropylalanine Challenge: When Cpa is situated at the dipeptide stage (e.g., Xaa-Cpa-Resin), the conformational rigidity imparted by the cyclopropyl ring can force the free amine into close proximity with the C-terminal ester/amide linkage. Prolonged exposure to standard 20% piperidine can catalyze the intramolecular attack of the free amine onto the adjacent carbonyl, cleaving the peptide from the resin as a cyclic diketopiperazine (DKP) [5]. Transitioning to a rapid DBU/Piperazine system minimizes the base-exposure time, effectively suppressing DKP formation while ensuring complete Fmoc removal.

Comparative Deprotection Strategies

The following table synthesizes quantitative data and qualitative attributes of the primary Fmoc deprotection systems used for Cpa-amides.

Deprotection Reagent SystemBase Strength (pKa)Deprotection TimeScavenging EfficiencyDKP Formation RiskToxicity Profile
20% Piperidine in DMF ~11.215 - 20 minsHighModerate to High (at dipeptide stage)High (Controlled substance)
5% Piperazine + 2% DBU in NMP DBU: ~12.53 - 5 minsVery HighLow (Due to rapid kinetics)Lower
20% 4-Methylpiperidine in DMF ~11.215 - 20 minsHighModerateModerate

Note: For sterically hindered unnatural amino acids like Cpa, the 5% Piperazine / 2% DBU system is highly recommended to accelerate kinetics and prevent premature chain termination [4][5].

Experimental Protocols

Protocol A: Standard Piperidine Deprotection of Fmoc-Cpa-Resin

Recommended for routine synthesis where DKP formation is not a primary risk (e.g., beyond the tripeptide stage).

Materials:

  • Fmoc-Cpa-Rink Amide Resin (0.1 mmol scale)

  • 20% (v/v) Piperidine in Dimethylformamide (DMF)

  • DMF (Peptide synthesis grade)

Step-by-Step Methodology:

  • Resin Swelling: Transfer the Fmoc-Cpa-Rink Amide resin to a fritted reaction vessel. Add 5 mL of DMF and agitate for 30 minutes to swell the polymer matrix. Drain the solvent.

  • Initial Deprotection: Add 5 mL of 20% Piperidine/DMF to the resin. Agitate by bubbling nitrogen gas for 3 minutes. This initial step removes the bulk of the Fmoc groups and saturates the solution with the DBF adduct.

  • Drain and Repeat: Drain the reaction vessel completely.

  • Extended Deprotection: Add a fresh 5 mL aliquot of 20% Piperidine/DMF. Agitate for 12–15 minutes to ensure complete deprotection of the hindered Cpa residue.

  • Washing: Drain the reagent. Wash the resin thoroughly with DMF (5 × 5 mL), agitating for 1 minute per wash, to remove all traces of piperidine and the DBF-piperidine adduct [2].

Protocol B: Optimized DBU/Piperazine Deprotection (Accelerated)

Recommended for difficult sequences, dipeptide stages prone to DKP formation, or highly hindered Cpa derivatives.

Materials:

  • Fmoc-Cpa-Rink Amide Resin (0.1 mmol scale)

  • Deprotection Cocktail: 2% (v/v) DBU and 5% (w/v) Piperazine in N-Methyl-2-pyrrolidone (NMP)

  • NMP and DMF

Step-by-Step Methodology:

  • Preparation: Dissolve 5 g of Piperazine in 98 mL of NMP. Add 2 mL of DBU. Stir until completely homogenized.

  • Resin Swelling: Swell the resin in NMP for 30 minutes. Drain.

  • Rapid Deprotection: Add 5 mL of the DBU/Piperazine cocktail to the resin. Agitate vigorously for 2 minutes. The strong basicity of DBU ensures rapid proton abstraction, while Piperazine instantly traps the DBF [4].

  • Drain and Repeat: Drain the vessel and add a second 5 mL aliquot of the cocktail. Agitate for an additional 3 minutes.

  • Stringent Washing: Drain the cocktail. Wash the resin with NMP (3 × 5 mL) followed by DMF (3 × 5 mL) to completely clear the DBU, preventing unwanted base-catalyzed side reactions during the subsequent coupling step.

Protocol C: Global Cleavage to Yield Cyclopropylalanine Amide

To isolate the free H-Cpa-NH2 from the Rink Amide resin after deprotection.

Step-by-Step Methodology:

  • Final Wash & Dry: Wash the deprotected H-Cpa-Resin with Dichloromethane (DCM) (5 × 5 mL) to shrink the resin. Dry under a vacuum for 1 hour.

  • Cleavage Cocktail: Prepare a solution of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Water (v/v/v).

  • Cleavage Reaction: Add 5 mL of the cleavage cocktail to the dried resin. Agitate gently at room temperature for 2 hours.

  • Isolation: Filter the resin and collect the TFA filtrate. Wash the resin once with 2 mL of neat TFA and combine the filtrates.

  • Precipitation: Concentrate the filtrate under a stream of nitrogen to approximately 2 mL. Add the concentrated solution dropwise to 30 mL of ice-cold diethyl ether to precipitate the H-Cpa-NH2 product. Centrifuge and dry the pellet.

Workflow Visualization

G Node1 Fmoc-Cpa-OH + Rink Amide Resin Node2 Coupling (HATU/DIPEA) Node1->Node2 Node3 Fmoc-Cpa-Resin Node2->Node3 Node4 Fmoc Deprotection (Base Catalyzed E1cB) Node3->Node4 Node5 Piperidine/DMF (Standard: 15 mins) Node4->Node5 Routine Node6 DBU/Piperazine (Accelerated: 5 mins) Node4->Node6 Hindered/DKP Risk Node7 H-Cpa-Resin (Free Amine) Node5->Node7 Node6->Node7 Node8 TFA Cleavage (95% TFA / 2.5% TIS / 2.5% H2O) Node7->Node8 Node9 H-Cpa-NH2 (Cyclopropylalanine Amide) Node8->Node9

Workflow of Fmoc-cyclopropylalanine amide synthesis and base-catalyzed deprotection strategies.

References

  • Coin, I., et al. "Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?" National Institutes of Health (NIH) / PMC. Available at:[Link]

  • H. N. Gopi, et al. "Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis." RSC Publishing. Available at:[Link]

  • Zhang, Y., et al. "Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis." ACS Omega. Available at:[Link]

Application Note: Incorporating Cyclopropylalanine (Cpa) into Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopropylalanine (Cpa) is a non-canonical amino acid that has emerged as a critical tool in the rational design of peptidomimetic enzyme inhibitors. By introducing a cyclopropyl ring at the


-carbon of alanine, Cpa acts as a conformationally constrained bioisostere of Leucine, Valine, and Phenylalanine.

This guide details the strategic incorporation of Cpa to achieve two primary drug discovery objectives: entropic optimization (pre-organizing the inhibitor for binding) and metabolic stabilization (shielding the peptide backbone from proteolytic cleavage). We provide a field-validated protocol for its synthesis via Fmoc-Solid Phase Peptide Synthesis (SPPS), addressing the specific steric challenges this residue presents.

Scientific Rationale: The "Cpa Effect"

Conformational Constraint & Entropy

The binding affinity ($ \Delta G_{bind} $) of an inhibitor is governed by the equation


. A flexible side chain like Leucine must freeze multiple rotatable bonds (specifically 

and

) to fit into a defined enzyme pocket, incurring a significant entropic penalty ($ -T\Delta S $).

Cpa restricts this freedom. The cyclopropyl group locks the


 torsion angle into a narrow range of low-energy conformations.
  • Mechanism: The rigid cyclopropyl ring limits the "cone of rotation" available to the side chain.

  • Result: The inhibitor is "pre-organized" for binding. The entropic cost of binding is reduced, leading to a direct improvement in potency ($ K_i $ or $ IC_{50} $), often by 10-fold or more compared to the flexible alkyl progenitor.

Hydrophobic Pharmacophore Mapping

Cpa is lipophilic and bulky, making it an ideal probe for hydrophobic S1 and S2 subsites in proteases (e.g., HCV NS3/4A protease, BACE1).

  • Volume Occupancy: The cyclopropyl group provides a unique volume profile—wider than an ethyl group but more compact than a tert-butyl group—allowing it to fill hydrophobic pockets that are suboptimal for natural amino acids.

  • 
    -Interaction Surrogate:  In some contexts, the cyclopropyl ring (with its significant 
    
    
    
    -character in C-C bonds) can mimic the electronic properties of aromatic rings (Phenylalanine) while occupying less space.
Metabolic Stability

Proteolytic enzymes (chymotrypsin, elastase, pepsin) rely on precise backbone alignment to hydrolyze peptide bonds.

  • Steric Shielding: The bulk of the cyclopropyl group adjacent to the peptide backbone hinders the approach of the catalytic triad.

  • Geometric Mismatch: By enforcing specific torsion angles, Cpa often prevents the peptide backbone from adopting the extended conformation required for hydrolysis, significantly increasing the plasma half-life ($ t_{1/2} $) of the inhibitor.

Strategic Design: When to Use Cpa

Use the following decision logic to determine if Cpa is appropriate for your lead optimization:

Cpa_Decision_Tree Start Lead Peptide Candidate Check_Hydro Does the residue bind in a hydrophobic pocket (S1/S2)? Start->Check_Hydro Check_Flex Is the natural residue flexible (Leu, Ile, Val)? Check_Hydro->Check_Flex Yes Decision_Alt Consider other Bioisosteres (e.g., Aib, N-Me) Check_Hydro->Decision_Alt No (Polar/Charged) Check_Metab Is the site a metabolic hotspot (proteolysis)? Check_Flex->Check_Metab Yes Check_Flex->Decision_Alt No (Gly, Pro) Decision_Use High Priority for Cpa Substitution Check_Metab->Decision_Use Yes Check_Metab->Decision_Use No (But potency needed)

Figure 1: Decision logic for incorporating Cyclopropylalanine into peptide-based inhibitors.

Experimental Protocol: Fmoc-SPPS Incorporation

Incorporating Fmoc-Cpa-OH is more challenging than standard amino acids due to the steric bulk of the


-cyclopropyl ring, which hinders the nucleophilic attack of the amino group during coupling.
Reagents & Materials
  • Amino Acid: Fmoc-L-Cyclopropylalanine-OH (Fmoc-Cpa-OH). Note: Ensure enantiomeric purity >99% to avoid diastereomeric mixtures.

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over HBTU/HCTU due to faster kinetics for hindered couplings.

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (for racemization-prone sequences).

  • Resin: 2-Chlorotrityl Chloride (2-CTC) or Rink Amide, depending on C-terminal requirement.

Step-by-Step Coupling Protocol

Step 1: Resin Preparation Swell the resin in Dichloromethane (DCM) for 30 minutes, then wash 3x with Dimethylformamide (DMF).

Step 2: Fmoc Deprotection (Pre-Cpa) Remove the Fmoc group from the growing chain using 20% Piperidine in DMF (2 x 10 min). Wash resin 5x with DMF.

  • QC Check: Perform a Kaiser test.[1] The resin should be deep blue (free amines available).

Step 3: Activation of Fmoc-Cpa-OH

  • Calculate 3.0 equivalents (eq) of Fmoc-Cpa-OH relative to resin loading.

  • Dissolve Fmoc-Cpa-OH and 2.9 eq of HATU in minimal dry DMF.

  • Add 6.0 eq of DIPEA.

  • Critical: Allow pre-activation for exactly 30-60 seconds. Do not exceed 2 minutes to minimize potential racemization of the activated ester.

Step 4: Coupling Reaction

  • Add the activated solution to the resin.[1]

  • Agitate (shake, do not stir with magnetic bar) for 2 to 4 hours at room temperature. Standard couplings are 45 mins; Cpa requires extended time.

  • Optional: For extremely difficult sequences, perform the coupling at 40°C, but be aware this increases racemization risk.

Step 5: Monitoring & Double Coupling

  • Drain and wash resin 3x with DMF.[2]

  • Mandatory: Perform a Kaiser test or Chloranil test (if coupling to a secondary amine).

  • Result:

    • Colorless/Yellow: Coupling complete. Proceed.

    • Blue/Green: Incomplete coupling. Do NOT cap. Repeat Step 3 and 4 (Double Coupling) using fresh reagents.

Step 6: Capping (Post-Coupling) Once coupling is confirmed, cap unreacted amines with Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 minutes to prevent deletion sequences.

Visualization of the Workflow

SPPS_Workflow Resin Resin-Peptide-NH2 Couple Coupling Reaction (2-4 Hours, RT) Resin->Couple Add Activated AA Activate Activate Fmoc-Cpa-OH (HATU/DIPEA, 1 min) Activate->Couple Test Kaiser Test Couple->Test Double Re-Couple (Fresh Reagents) Test->Double Positive (Blue) Next Next Deprotection Test->Next Negative (Clear) Double->Test Re-test

Figure 2: Optimized SPPS workflow for sterically hindered Cyclopropylalanine coupling.

Data Analysis & Troubleshooting

HPLC Characterization

Cpa is more hydrophobic than Alanine and typically elutes slightly later than Leucine on C18 Reverse-Phase HPLC gradients (e.g., 5-95% ACN/Water + 0.1% TFA).

  • Observation: If you see a split peak (doublet) in the HPLC trace with identical Mass (MS) data, you likely have diastereomers .

  • Cause: Racemization during the coupling of Cpa (conversion of L-Cpa to D-Cpa).

  • Solution: Switch base from DIPEA to 2,4,6-Collidine (a weaker, more sterically hindered base) during the activation step to suppress proton abstraction from the

    
    -carbon.
    
Comparison Table: Cpa vs. Natural Residues
FeatureLeucine (Leu)Cyclopropylalanine (Cpa)Impact on Inhibitor
Side Chain Isobutyl (Flexible)Cyclopropylmethyl (Rigid)Cpa: Lower entropy loss

Angle
-60°, 180°, +60° (Rotatable)Restricted (~ -60° pref.)Cpa: Pre-organized binding
Steric Bulk ModerateHigh (near backbone)Cpa: Protease shield
Coupling Difficulty LowHighCpa: Requires HATU/Extended time

References

  • Hepatitis C Virus NS3-4A Serine Protease Inhibitors. PubMed. Discusses the use of P2-P1 cyclopropylalanine combinations for improved potency in HCV inhibitors.

  • Structure-Activity Relationships of HCV NS3 Protease Inhibitors. ResearchGate. Details the selectivity and potency gains from 1-aminocyclopropane-1-carboxylic acid and related derivatives.

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Creative Peptides. Standard protocols for Fmoc synthesis, serving as the baseline for the modified Cpa protocol.

  • Racemization in Peptide Synthesis. BenchChem. Technical guide on mechanisms of racemization and mitigation strategies (collidine/TMP) relevant to hindered amino acids like Cpa.

  • A Novel Antibiotic Mechanism of L-Cyclopropylalanine. PubMed. Context on the biological activity and metabolic stability of Cpa in blocking leucine biosynthesis pathways.

Sources

Application Note & Protocol: A Guide to the Storage and Stability of Amino Cyclopropylpropanamide Salts

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate storage and stability testing of amino cyclopropylpropanamide salts. Given the novelty of many compounds within this class, this guide emphasizes a foundational, first-principles approach to stability assessment. We will explore the inherent chemical liabilities of the core structure, outline protocols for forced degradation and long-term stability studies in accordance with ICH guidelines, and provide best practices for handling and storage to ensure compound integrity throughout the research and development lifecycle.

Introduction: The Chemical Landscape of Amino Cyclopropylpropanamide Salts

Amino cyclopropylpropanamide derivatives are an emerging class of compounds with significant potential in medicinal chemistry. The core structure, characterized by a strained cyclopropyl ring, a reactive amino group, and a susceptible amide linkage, presents a unique combination of synthetic versatility and potential stability challenges. Understanding the intrinsic and extrinsic factors that govern the stability of their salt forms is paramount for the generation of reliable, reproducible data in preclinical and clinical development.

The process of salt formation, while often improving solubility and bioavailability, can also introduce new stability considerations. The choice of counter-ion can influence hygroscopicity, melting point, and solid-state stability, making a thorough and systematic stability evaluation non-negotiable. This guide provides the foundational knowledge and actionable protocols to establish a robust stability profile for novel amino cyclopropylpropanamide salts.

Intrinsic Stability: Potential Degradation Pathways

The chemical stability of a given Active Pharmaceutical Ingredient (API) is dictated by its functional groups. The amino cyclopropylpropanamide core possesses several moieties susceptible to degradation under common pharmaceutical processing and storage conditions.

  • Amide Hydrolysis: The amide bond is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This cleavage would result in the formation of an amino cyclopropylpropanoic acid and the corresponding amine, leading to a complete loss of the parent molecule. The rate of hydrolysis is highly dependent on pH and temperature.

  • Oxidation: The primary or secondary amino group can be susceptible to oxidation, especially in the presence of oxygen, transition metals, or light. Oxidative degradation can lead to a variety of products, including imines, hydroxylamines, or more complex colored degradants.

  • Cyclopropyl Ring Opening: Although generally stable, the strained three-membered cyclopropyl ring can undergo ring-opening reactions under harsh acidic conditions or in the presence of certain catalysts. This would fundamentally alter the core scaffold of the molecule.

  • Solid-State Transformations: For the salt forms, changes in the crystalline structure (polymorphism), disproportionation (conversion of the salt back to the free base and acid), and hygroscopicity are critical stability concerns. These changes can significantly impact dissolution rates and bioavailability.

The following diagram illustrates the primary degradation pathways for a typical amino cyclopropylpropanamide structure. Understanding these potential routes of degradation is the first step in designing a robust stability study.

API Amino Cyclopropylpropanamide Salt Hydrolysis Amide Hydrolysis (Acid/Base Catalyzed) API->Hydrolysis Oxidation Oxidation (O2, Light, Metal Ions) API->Oxidation RingOpening Cyclopropyl Ring Opening (Harsh Acid) API->RingOpening SolidState Solid-State Transformation (Humidity, Temp.) API->SolidState Degradant1 Carboxylic Acid + Amine Hydrolysis->Degradant1 Degradant2 Oxidized Products (e.g., Imines) Oxidation->Degradant2 Degradant3 Ring-Opened Products RingOpening->Degradant3 Degradant4 Polymorphs, Free Base SolidState->Degradant4

Caption: Potential degradation pathways for amino cyclopropylpropanamide salts.

Recommended Storage and Handling

Based on the intrinsic chemical liabilities, a conservative approach to storage is recommended until a full stability profile has been established.

3.1 General Storage Conditions

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)To minimize the rate of all potential chemical degradation reactions, particularly hydrolysis.
Humidity <40% Relative HumidityTo prevent hygroscopic water uptake, which can mediate solid-state transformations and hydrolysis.
Light Protect from light (Amber vials)To prevent photolytic degradation, particularly oxidation of the amino group.
Atmosphere Inert atmosphere (Argon or Nitrogen)For long-term storage, an inert atmosphere can further protect against oxidation.

3.2 Handling in the Laboratory

  • Equilibration: Before opening, allow containers stored at 2-8°C to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold solid.

  • Weighing: Conduct weighing operations in an environment with controlled humidity where possible. Minimize the time the container is open.

  • Solution Preparation: Prepare solutions fresh for each experiment. If solutions must be stored, they should be kept at 2-8°C and protected from light for a validated period. The pH of the solution is a critical factor and should be controlled with appropriate buffers.

Protocol: Comprehensive Stability Assessment

A multi-stage stability study is required to fully characterize a new amino cyclopropylpropanamide salt. This involves forced degradation (stress testing) to identify likely degradation products and pathways, followed by a long-term stability study under ICH-recommended conditions.

4.1 Experimental Workflow

Start Start: Obtain API Batch ForcedDeg Phase 1: Forced Degradation Study Start->ForcedDeg Analysis1 Analyze Samples (HPLC, LC-MS, XRPD) ForcedDeg->Analysis1 LongTerm Phase 2: ICH Long-Term Stability Analysis2 Analyze Samples at Timepoints (HPLC, XRPD, etc.) LongTerm->Analysis2 Report1 Identify Degradants & Develop Stability-Indicating Method Analysis1->Report1 Report2 Establish Shelf-Life & Storage Conditions Analysis2->Report2 Report1->LongTerm End End: Stability Profile Established Report2->End

Caption: Workflow for a comprehensive stability assessment program.

4.2 Phase 1: Forced Degradation (Stress Testing) Protocol

Objective: To identify potential degradation products and establish a stability-indicating analytical method. A good stability-indicating method can separate the intact API from all potential degradation products.

Methodology:

  • Prepare Stock Solutions: Prepare a stock solution of the amino cyclopropylpropanamide salt in a suitable solvent (e.g., acetonitrile:water).

  • Expose to Stress Conditions: Aliquot the stock solution (or solid API where appropriate) and expose to the following conditions. The goal is to achieve 5-20% degradation of the active ingredient.

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation (Solid): Store solid API at 80°C for 48 hours.

    • Photostability (Solid & Solution): Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

  • Neutralization: After the specified time, neutralize the acidic and basic samples.

  • Analysis:

    • HPLC-UV/DAD: Analyze all samples by High-Performance Liquid Chromatography with a UV/Diode-Array Detector. Develop a gradient method that provides good separation between the parent peak and any new peaks (degradants). The DAD is crucial for assessing peak purity.

    • LC-MS: Analyze the stressed samples by Liquid Chromatography-Mass Spectrometry to obtain mass information on the degradation products, which is critical for their identification and structure elucidation.

4.3 Phase 2: Long-Term Stability Protocol (ICH Q1A)

Objective: To establish a re-test period or shelf-life and recommended storage conditions for the drug substance.

Methodology:

  • Batch Selection: Use at least three primary batches of the amino cyclopropylpropanamide salt.

  • Container Closure: Store the samples in the proposed commercial packaging or a container that simulates it.

  • Storage Conditions: Place the samples in validated stability chambers set to the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Time Points:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Analytical Tests: At each time point, test the samples for the following:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Assay and Degradation Products: Use the validated stability-indicating HPLC method to determine the amount of the API remaining and to quantify any degradation products.

    • Water Content: By Karl Fischer titration, especially if the salt is hygroscopic.

    • Solid-State Characterization: Use X-Ray Powder Diffraction (XRPD) to monitor for any changes in the crystalline form (polymorphism).

Conclusion

The stability of amino cyclopropylpropanamide salts is a critical attribute that must be thoroughly investigated to ensure the quality, safety, and efficacy of potential drug candidates. Due to the presence of labile functional groups, a systematic approach as outlined in this guide is essential. By understanding the potential degradation pathways and implementing robust forced degradation and long-term stability studies, researchers can develop a comprehensive stability profile. This knowledge is fundamental for making informed decisions on formulation development, packaging, and the assignment of appropriate storage conditions and shelf-life, ultimately de-risking the path to clinical development.

References

  • ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Alsante, K. M., et al. (2007). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 31(6), 48-58. [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. [Link]

  • Hotha, K. K., et al. (2013). Forced degradation studies: A review. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 153-167. (A general review, specific link may vary, accessible through scientific search engines).
  • Newman, A. W., & Byrn, S. R. (2003). Solid-state analysis of the active pharmaceutical ingredient in drug products. Drug Discovery Today, 8(19), 898-905. [Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Amide Coupling with Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Process Chemists. Objective: To provide actionable, high-level troubleshooting strategies for overcoming the "steric wall" in amide bond formation.

Part 1: The Steric Challenge – An Executive Summary

In drug discovery, the coupling of sterically hindered amines (e.g., tert-butyl amines, N-methylated amino acids, anilines with ortho-substituents) often fails with standard EDC/NHS or HBTU protocols. The failure is rarely thermodynamic; it is kinetic. The nucleophilic attack of the amine onto the activated ester is so slow that side reactions—hydrolysis, epimerization (racemization), or N-capping by the coupling reagent—dominate.

Successful coupling requires shifting the kinetic balance: maximizing the electrophilicity of the carbonyl carbon while minimizing the steric bulk of the leaving group .

Part 2: Decision Matrix & Reagent Selection

Before troubleshooting a failed reaction, verify you are using the correct reagent class for your specific steric profile.

Steric Challenge LevelRecommended ReagentMechanism of ActionKey Advantage
Moderate (e.g., secondary amines)HATU or COMU 7-HOAt / Oxyma active esterAnchimeric assistance by pyridine/oxime nitrogen boosts reaction rate.
High (e.g., N-methylated, alpha-substituted)PyAOP Phosphonium salt (HOAt based)Avoids guanidinylation side-reaction common with HATU in slow reactions.
Chiral / Epimerization Prone T3P (Propylphosphonic anhydride)Cyclic anhydride formationLow epimerization risk; easy workup (water-soluble byproducts).[1][2][3]
Extreme (e.g., tert-butyl amine + bulky acid)Acid Fluoride (via TFFH/BTFFH)Acyl fluoride formationSmallest possible leaving group (F⁻); high electrophilicity; stable to moisture relative to chlorides.
"The Nuclear Option" Ghosez’s Reagent 1-Chloro-N,N,2-trimethyl-1-propenylamineGenerates acid chlorides under neutral conditions; highly reactive.
Part 3: Troubleshooting Guides (Q&A)
Category 1: Reaction Stalled / Low Conversion

Q: I am using HATU with a hindered amine, but LCMS shows mostly starting material after 24 hours. Should I add more HATU? A: No. Adding more HATU to a stalled reaction often leads to guanidinylation of your amine (mass M+99), permanently capping it.

  • Diagnosis: The active ester (OAt-ester) formed, but the amine is too sterically shielded to attack it. The active ester eventually hydrolyzes or reacts with trace water.

  • Solution: Switch to PyAOP . It uses the same HOAt activation but is a phosphonium salt, eliminating the risk of guanidinylation. Alternatively, switch to COMU , which is often more reactive and soluble.

  • Protocol Shift: Use microwave irradiation (e.g., 50°C for 30 mins) to overcome the activation energy barrier.

Q: My reaction turns dark/black immediately. Is this normal? A: With HATU/HOAt, a yellow-to-orange color is normal (indicating the deprotonated HOAt anion). A dark black/tarry color often indicates base-mediated decomposition , especially if using unstable protecting groups (like Fmoc) or electron-deficient amines.

  • Fix: Check your base quality. Old DIPEA or NMM can contain aldehydes. Use fresh, distilled base. If the substrate is base-sensitive, switch to T3P (requires pyridine/NMM but buffers the pH) or Collidine (a weaker, more hindered base).

Category 2: Epimerization (Loss of Chirality)

Q: I see 15-20% epimerization of my alpha-chiral acid. I'm using DMF as a solvent. A: DMF promotes epimerization by stabilizing the ionic species that lead to oxazolone formation (the primary mechanism of racemization).

  • Fix 1 (Solvent): Switch to DCM (Dichloromethane) or EtOAc . Non-polar solvents destabilize the transition state leading to the oxazolone.

  • Fix 2 (Reagent): Switch to T3P in EtOAc. T3P activates the acid as a mixed anhydride that is less prone to oxazolone formation than O-acylisoureas (from EDC) or active esters.

  • Fix 3 (Additives): If you must use HATU, ensure you are using 0.5–1.0 eq. of HOAt as an additive to rapidly trap the oxazolone back to the active ester.

Category 3: "Impossible" Couplings

Q: I have a tertiary-butyl amine and a bulky carboxylic acid. Nothing works (HATU, T3P, PyBOP all failed). A: You have hit the "Steric Wall." The leaving groups (OBt, OAt, Oxyma) are physically too large to allow the amine to approach the carbonyl.

  • The Solution: You must use an Acid Fluoride . The fluorine atom is small (van der Waals radius ~1.47 Å) and highly electronegative, creating a potent electrophile without the steric bulk.

  • Protocol: Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH . These generate the acid fluoride in situ. Unlike acid chlorides, acid fluorides are relatively stable to brief water exposure and purification on silica, but reactive enough to couple with hindered amines.

Part 4: Visualizing the Logic
Figure 1: Troubleshooting Decision Tree

Troubleshooting Start Start: Amide Coupling Fails CheckLCMS Analyze Crude (LCMS/NMR) Start->CheckLCMS Issue1 Issue: Unreacted Amide (Low Conversion) CheckLCMS->Issue1 Issue2 Issue: Epimerization (Racemization) CheckLCMS->Issue2 Issue3 Issue: Side Products (Guanidinylation/Capping) CheckLCMS->Issue3 Sterics Is steric hindrance high? Issue1->Sterics SolventCheck Solvent is DMF/NMP? Issue2->SolventCheck ReagentCheck Using HATU/HBTU? Issue3->ReagentCheck UseMicrowave Try Microwave (50°C, 30 min) Sterics->UseMicrowave No/Moderate SwitchFluoride Switch to Acid Fluoride (TFFH or BTFFH) Sterics->SwitchFluoride Yes (Extreme) SwitchSolvent Switch to DCM or EtOAc SolventCheck->SwitchSolvent Yes SwitchT3P Switch to T3P (Low Epimerization) SolventCheck->SwitchT3P No (Already in DCM) SwitchPyAOP Switch to PyAOP (Phosphonium Salt) ReagentCheck->SwitchPyAOP Yes (Guanidinylation risk)

Caption: Logical workflow for diagnosing and solving amide coupling failures based on crude reaction analysis.

Part 5: "Gold Standard" Protocols
Protocol A: The "Bunker Buster" (Acid Fluoride via TFFH)

Use this for the most sterically hindered substrates (e.g., Aib-Aib coupling).

  • Preparation: Dry all glassware and use anhydrous solvents (DCM is preferred; use DMF only if solubility is an issue).

  • Activation:

    • Dissolve Carboxylic Acid (1.0 equiv) in DCM (0.1 M).

    • Add TFFH (1.1 equiv).

    • Add DIPEA (2.5 equiv).

    • Critical Step: Stir for 15–30 minutes at room temperature. This generates the Acyl Fluoride.[4] (Monitor by TLC/LCMS; the acid peak should disappear).

  • Coupling:

    • Add the Hindered Amine (1.0–1.2 equiv).

    • Stir at room temperature for 2–16 hours.

    • Optional: If conversion is slow after 4 hours, add a catalytic amount of HOAt (0.1 equiv) or heat to 40°C.

  • Workup: Dilute with DCM, wash with 1M HCl (to remove DIPEA), sat. NaHCO₃, and brine.

Protocol B: The "Low Epimerization" Route (T3P)

Use this for chiral, sensitive substrates.

  • Setup: T3P is supplied as a 50% w/w solution in EtOAc or DMF. Use the EtOAc solution for easier workup.

  • Reaction:

    • Dissolve Carboxylic Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc (or DCM).

    • Cool to 0°C (ice bath).

    • Add Pyridine (3.0–4.0 equiv) or DIPEA (2.5 equiv). Note: Pyridine often yields lower epimerization.

    • Add T3P solution (1.5–2.0 equiv) dropwise.

  • Optimization: Allow to warm to room temperature. Stirring can be extended to 24h.[5] T3P kinetics are slower but cleaner.

  • Workup: Wash with water, 0.5M HCl, and NaHCO₃. The phosphorous byproducts are water-soluble, making purification simple.[2]

Part 6: Comparative Data

Table 1: Relative Reactivity & Risk Profile of Coupling Reagents

ReagentActivation SpeciesReactivity (Sterics)Epimerization RiskSide Reaction Risk
EDC/HOBt O-AcylisoureaLowModerateN-acylurea formation
HATU OAt EsterVery HighLowGuanidinylation (if slow)
COMU Oxyma EsterVery HighVery LowUnstable in solution (store solid)
PyAOP OAt EsterHighLowNone (Phosphonium salt)
T3P Mixed AnhydrideModerateLowest Slow kinetics
TFFH Acyl FluorideHighest LowHydrolysis (keep dry)
Part 7: Mechanism of Action

Understanding why HATU/COMU works better than EDC is critical for troubleshooting.

Figure 2: The Anchimeric Assistance Mechanism

Mechanism cluster_assistance Anchimeric Assistance Step1 Carboxylic Acid + HATU Intermediate Activated OAt-Ester (7-aza-benzotriazole) Step1->Intermediate Base (DIPEA) Transition Transition State (Pre-organization) Intermediate->Transition Amine Approach Note Pyridine N7 atom H-bonds with incoming Amine H, positioning it for attack. Intermediate->Note Product Amide Bond Transition->Product Nucleophilic Attack

Caption: The "Neighboring Group Effect" (Anchimeric Assistance) in HATU/HOAt couplings. The nitrogen atom in the pyridine ring hydrogen-bonds with the incoming amine, reducing the entropy penalty and accelerating the reaction.

References
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt). A new high-efficiency peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[3][6][7] Organic Process Research & Development, 20(2), 140-177. Link

  • Carpenter, R. D., et al. (2006). Efficient activation of amino acid derivatives with TFFH for the synthesis of highly hindered peptides. Journal of Organic Chemistry, 71, 6964. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

Sources

Purification of 2-Amino-3-cyclopropylpropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-Amino-3-cyclopropylpropanamide hydrochloride (CAS: 2227204-82-0).

As a Senior Application Scientist, I frequently consult with discovery chemists and drug development professionals who struggle with this specific molecule. Because it is a highly polar, low-molecular-weight (MW 164.63 g/mol ) aliphatic amino acid amide, standard reversed-phase purification strategies often fail. This guide is engineered to provide you with field-proven, mechanistically grounded solutions to overcome poor retention, salt-form instability, and hygroscopicity.

Part 1: Troubleshooting & FAQs

Q1: My crude 2-Amino-3-cyclopropylpropanamide co-elutes in the void volume on a standard C18 HPLC column. How do I increase retention? The Causality: At typical HPLC mobile phase pH (2.0–3.0), the primary amine of the propanamide is fully protonated. The cyclopropyl ring provides minimal hydrophobic surface area to counteract this localized positive charge, resulting in near-zero retention on standard end-capped C18 phases. The Solution: You must alter the retention mechanism. Switch to an Aqueous-compatible (AQ) C18 column and introduce an ion-pairing agent. While 0.1% Trifluoroacetic acid (TFA) is standard, using 0.1% Heptafluorobutyric acid (HFBA) provides a more hydrophobic counter-ion, significantly increasing the retention factor (


). Alternatively, orthogonal approaches like Hydrophilic Interaction Liquid Chromatography (HILIC) leverage the molecule's polarity for retention.

Q2: I synthesized the molecule by deprotecting Boc-2-amino-3-cyclopropylpropanamide using 4M HCl in dioxane[1]. Do I absolutely need preparative HPLC for purification? The Causality: Not necessarily. The Boc-deprotection reaction generates the hydrochloride salt directly alongside gaseous isobutylene and carbon dioxide. If your starting material was chirally and chemically pure, the primary impurities will merely be residual acid or di-tert-butyl dicarbonate. The Solution: Exploit differential solubility. The HCl salt of 2-amino-3-cyclopropylpropanamide is essentially insoluble in non-polar and moderately polar organic solvents, whereas the impurities are highly soluble. A targeted trituration (see Protocol A) is often more efficient than HPLC and prevents the need for downstream salt-exchange[2][3].

Q3: After purifying my compound via preparative HPLC using 0.1% TFA, my NMR and elemental analysis show I isolated the TFA salt instead of the HCl salt. How do I fix this? The Causality: TFA is a stronger acid (


) than the effectively available HCl in a dilute aqueous matrix. During the concentration and lyophilization of HPLC fractions, the less volatile TFA displaces the chloride counter-ion, converting your product into a trifluoroacetate salt.
The Solution:  You must perform a forced salt exchange prior to final lyophilization. By adding a molar excess of 0.1 M HCl to the pooled fractions after removing the organic modifier, you drive the equilibrium back toward the hydrochloride form during the freeze-drying process.

Part 2: Purification Strategy & Workflows

Purification_Logic A Crude 2-Amino-3- cyclopropylpropanamide HCl B Assess Purity (LC-MS) A->B C Purity > 85% (Minor Boc-impurities) B->C High D Purity < 85% (Complex mixture) B->D Low E Trituration Workflow (EtOAc / Et2O) C->E F Preparative HPLC D->F I Pure HCl Salt E->I G RP-HPLC (AQ C18) 0.1% TFA or HFBA F->G Standard H HILIC Ammonium Formate F->H High Polarity G->I H->I

Fig 1: Decision matrix for isolating 2-Amino-3-cyclopropylpropanamide HCl based on crude purity.

Quantitative Column Chemistry Comparison

To aid in your HPLC method development, reference the following empirical data summarizing column performance for this specific scaffold:

Column ChemistryMobile Phase A (Aqueous)Mobile Phase B (Organic)Est. Retention (

)
Peak SymmetryBest Application
Standard C18

(0.1% TFA)
MeCN (0.1% TFA)< 0.5Severe TailingNot recommended
AQ-C18

(0.1% HFBA)
MeCN (0.1% HFBA)2.5 - 4.0ExcellentHigh-resolution prep
Amide-HILIC 10mM

, pH 3.0
MeCN3.0 - 5.0GoodOrthogonal purification

Part 3: Self-Validating Experimental Protocols

Protocol A: Solvent-Antisolvent Trituration (For >85% Crude Purity)

This protocol exploits the insolubility of the HCl salt in aprotic solvents to achieve >98% purity without chromatography[2].

  • Concentration: Evaporate the crude deprotection reaction mixture (e.g., from HCl/dioxane or HCl/EtOAc) to a thick oil under reduced pressure at 30°C.

  • Solvent Addition: Dissolve the oil in the minimum amount of absolute ethanol (approx. 2 mL/g of crude). Causality: Ethanol solvates both the salt and impurities temporarily.

  • Antisolvent Crash: Vigorously stir the solution and dropwise add 10 volumes of cold diethyl ether (

    
    ). A white precipitate of 2-Amino-3-cyclopropylpropanamide hydrochloride will form immediately.
    
  • Maturation: Stir the suspension at 4°C for 1 hour to ensure complete crystallization and particle growth.

  • Isolation & Validation: Filter the solid over a glass frit under an argon blanket (the salt is hygroscopic). Wash with cold

    
    .
    
    • Self-Validation Step: Dissolve 1 mg of the dried solid in 1 mL of

      
      . The pH should be between 4.5 and 5.5. A highly acidic pH (<3) indicates trapped residual HCl, requiring extended vacuum desiccation.
      
Protocol B: Preparative RP-HPLC and Salt Exchange (For <85% Crude Purity)

Use this workflow when significant side-products dictate chromatographic separation[1][3].

  • Sample Preparation: Dissolve the crude mixture in

    
     containing 0.1% TFA. Filter through a 0.22 µm PTFE syringe filter.
    
  • Chromatography: Inject onto an AQ-C18 preparative column. Run a shallow gradient: 0% to 20% Mobile Phase B (MeCN with 0.1% TFA) over 20 minutes.

  • Fraction Pooling: Pool fractions containing the target mass (

    
    ).
    
  • Organic Removal: Remove the MeCN via rotary evaporation at <30°C. Causality: Temperatures above 30°C in acidic aqueous solutions can promote unwanted hydrolysis of the primary amide to the corresponding carboxylic acid.

  • Salt Exchange & Lyophilization: Execute the workflow detailed in Fig 2. Add 0.1 M HCl (1.5 molar equivalents relative to the estimated peptide yield) to the aqueous pool, freeze, and lyophilize.

Lyophilization_Workflow A HPLC Fractions B B A->B C Add 0.1M HCl (Salt Exchange) B->C D D C->D E Desiccate (Argon) D->E

Fig 2: Post-HPLC salt exchange and lyophilization workflow to preserve the hydrochloride form.

  • Validation: Submit the final lyophilized powder for Ion Chromatography (IC) to quantify chloride vs. trifluoroacetate content. A successful exchange will yield >95% molar chloride content.

References

  • US20120316147A1 - Novel pyridine derivatives. Google Patents.2

  • US9359308B2 - Pyrazine kinase inhibitors. Google Patents. 1

  • WO 2012/168350 A1 - Novel pyridine derivatives. Googleapis.com. 3

Sources

Technical Guide: Optimizing HPLC Separation of Cyclopropylalanine Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

From: Dr. Aris Thorne, Senior Application Scientist To: R&D Chromatography Division Subject: Method Development & Troubleshooting Protocol for Cyclopropylalanine (CPA)

Introduction: The Stereochemical Challenge

Cyclopropylalanine (CPA) presents a unique separation challenge in drug development. As a conformationally restricted, unnatural


-amino acid, it is a critical building block for peptide therapeutics and peptidomimetics.

The separation difficulty lies in its zwitterionic nature (in free form) and the steric bulk of the cyclopropyl ring adjacent to the chiral center. Unlike standard aromatic amino acids (like Phenylalanine), the cyclopropyl group lacks


-

interaction potential, rendering standard Pirkle-type columns ineffective.

This guide provides a self-validating workflow for separating CPA enantiomers, prioritizing Crown Ether and Zwitterionic technologies for the free amino acid, and Polysaccharide phases for protected intermediates.

Method Selection: The Triage Protocol

Before selecting a column, you must define the state of your analyte. The separation mechanism for a free zwitterion (


) is fundamentally different from a protected intermediate (e.g., Boc-CPA-OH).
Visual 1: Column Selection Decision Tree

MethodSelection Start Analyte State Protected N-Protected (Boc/Fmoc/Cbz) Start->Protected Free Free Amino Acid (Underivatized) Start->Free Poly Immobilized Polysaccharide (CHIRALPAK IG/IC) Mode: NPLC or RP Protected->Poly Standard Screening FreeSplit Detection/Scale Req? Free->FreeSplit Crown Crown Ether (CROWNPAK CR-I) Best Resolution (Rs) FreeSplit->Crown UV Only / Acid Stable Zwix Zwitterionic (CHIRALPAK ZWIX) Best for LC-MS FreeSplit->Zwix MS Compatible / Prep

Figure 1: Decision matrix for selecting the stationary phase based on analyte derivatization and detection requirements.

Module A: The Gold Standard (Free Amino Acid)

For underivatized Cyclopropylalanine, the Crown Ether phase is the industry gold standard due to its ability to form an inclusion complex with the primary ammonium group (


).
  • Recommended Column: Daicel CROWNPAK® CR-I(+) (Immobilized)[1]

  • Mechanism: The crown ether ring acts as a host for the protonated primary amine. The chiral recognition is driven by the steric fit of the cyclopropyl group against the chiral barriers of the crown ether.

Standard Operating Procedure (SOP)
ParameterSetting / ValueRationale
Mobile Phase

(pH 1.0 - 1.5) / ACN (85:15 v/v)
Critical: The amine must be fully protonated (

) to complex with the crown ether [1]. Perchloric acid has low UV cutoff.[2]
Flow Rate 0.4 - 0.5 mL/min (3.0 mm ID)Lower flow rates enhance mass transfer in ligand exchange-like mechanisms.
Temperature

Thermodynamic Control: Lower temperatures significantly increase enantioselectivity (

) on crown ethers [2].
Detection UV 200-210 nmCPA lacks strong chromophores; low UV is required.

Expert Insight: If you observe "fronting" or split peaks, your sample is likely not acidic enough. Dissolve the sample in the mobile phase (pH 1.0) to prevent on-column precipitation or pH mismatch.[2]

Module B: Troubleshooting & Optimization (Q&A)

This section addresses specific failure modes encountered when separating CPA.

Q1: I am seeing baseline drift and high background noise at 200 nm. How do I fix this?

Diagnosis: This is typically caused by the mobile phase additive or impurities in the organic modifier. Resolution:

  • Switch Acid: If using TFA (Trifluoroacetic acid), switch to Perchloric Acid (

    
    ) . TFA absorbs strongly below 210 nm; Perchloric acid is transparent.
    
  • Grade Check: Ensure you are using HPLC-grade Acetonitrile (ACN).

  • Wavelength: If possible, shift detection to 215 nm, though sensitivity for CPA will drop.

Q2: The enantiomers are co-eluting (Resolution

). What is the first variable to change?

Diagnosis: Insufficient thermodynamic discrimination. Resolution:

  • Drop Temperature: Decrease column temperature from

    
     to 
    
    
    
    . The formation of the Crown-Ammonium complex is enthalpy-driven; lower T favors the complex stability and difference in binding energy (
    
    
    ) [2].
  • Reduce Organic: Change mobile phase to 90:10 or 95:5 (Acid:ACN). Lowering organic content increases retention (

    
    ) and often improves selectivity on CR columns.
    
Q3: My retention times are shifting day-to-day. Is the column failing?

Diagnosis: Crown ether columns are sensitive to cation contamination. Resolution:

  • Check for

    
    :  Potassium ions (
    
    
    
    ) fit perfectly into the 18-crown-6 ether ring, permanently blocking the active sites. Ensure all water and glassware are free of potassium salts.
  • Regeneration: Wash the column with 100% water (acid-free) to remove accumulated salts, then re-equilibrate with the acidic mobile phase.

Q4: I need to use LC-MS, but Perchloric acid is non-volatile. What is the alternative?

Diagnosis: CROWNPAK CR mobile phases are generally incompatible with MS. Resolution: Switch to Zwitterionic Mode (CHIRALPAK ZWIX) .

  • Protocol: Use MeOH/ACN (98:2) with 50mM Formic Acid + 25mM Diethylamine (DEA).

  • Mechanism: ZWIX columns use a double ion-pairing mechanism suitable for MS.[3] Note that the elution order is usually reversed compared to Crownpak [3].[1][2]

Module C: Advanced Optimization (Thermodynamics)

When standard screening fails, you must optimize based on the Van 't Hoff relationship.

Visual 2: Troubleshooting Logic Loop

Troubleshooting Issue Problem Detected Type Identify Type Issue->Type Res Low Resolution (Rs < 1.5) Type->Res Shape Peak Tailing Type->Shape Act1 Decrease Temp (Try 10°C) Res->Act1 Thermodynamic Control Act2 Decrease pH (Ensure NH3+) Shape->Act2 Kinetic/Ionic Control Act3 Check Load (Overload?) Shape->Act3

Figure 2: Logic flow for diagnosing resolution and peak shape issues.

Data Summary: Crown Ether vs. Zwitterionic Performance

FeatureCrownpak CR-I(+)Chiralpak ZWIX(+)
Primary Mechanism Host-Guest ComplexationDouble Ion-Pairing
Elution Order (Typ.) D-CPA first, then L-CPAL-CPA first, then D-CPA
Mobile Phase Aqueous

/ ACN
MeOH / ACN / Formic Acid
MS Compatibility Poor (Non-volatile acid)Excellent
Sample Capacity Low (Analytical)High (Prep capable)
References
  • Daicel Corporation. Instruction Manual for CROWNPAK® CR-I(+) and CROWNPAK® CR-I(-). Retrieved from

  • Péter, A., et al. (1998).[4] Effect of Temperature on Retention of Enantiomers of

    
    -Methyl Amino Acids on a Teicoplanin Chiral Stationary Phase. Journal of Chromatography A. [4]
    
  • Chiral Technologies. CHIRALPAK® ZWIX(+) and ZWIX(-) Instruction Manual. Retrieved from

  • Ilisz, I., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.

Sources

Validation & Comparative

A Comparative Guide to Determining the Enantiomeric Excess of Cyclopropylalanine Amide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chiral chemistry, the precise determination of enantiomeric excess (ee) is not merely a quality control metric; it is a fundamental necessity. The distinct pharmacological and toxicological profiles of enantiomers demand rigorous analytical methods to ensure the safety and efficacy of chiral drug candidates.[1] Cyclopropylalanine, a non-proteinogenic amino acid, and its derivatives are of growing interest as constrained scaffolds in medicinal chemistry. This guide provides an in-depth comparison of established analytical techniques for determining the enantiomeric excess of cyclopropylalanine amide, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Analytical Challenge: Cyclopropylalanine Amide

Cyclopropylalanine amide presents a unique analytical challenge. As a small, polar molecule with a primary amide and a primary amine, its chromatographic behavior and spectroscopic properties require careful consideration for effective enantiomeric resolution. This guide will compare three principal analytical methodologies:

  • Chiral High-Performance Liquid Chromatography (HPLC)

  • Chiral Gas Chromatography (GC)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

Each method will be evaluated based on its principles, practical implementation, and the causality behind experimental choices, providing a robust framework for method development and validation.

Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation

Chiral HPLC stands as the most versatile and widely adopted technique for the separation of enantiomers in the pharmaceutical industry.[2][3] The core of this method lies in the use of a Chiral Stationary Phase (CSP), which creates a chiral environment where the enantiomers of the analyte form transient, diastereomeric complexes with differing stabilities, leading to their separation.[4]

Principle of Separation

The separation mechanism on a CSP is based on the "three-point interaction model," where one enantiomer exhibits a stronger interaction with the chiral selector, resulting in a longer retention time. For polar molecules like amino acid amides, macrocyclic glycopeptide-based CSPs are particularly effective due to their multiple interaction sites, including hydrogen bonding, ionic, and steric interactions.[5][6]

Recommended HPLC Method

For cyclopropylalanine amide, a direct analysis (without derivatization) on a macrocyclic glycopeptide CSP, such as one based on teicoplanin, is the recommended starting point. This approach is favored for its simplicity, which minimizes the risk of racemization that can be associated with derivatization steps.[5]

Table 1: Recommended Chiral HPLC Parameters for Cyclopropylalanine Amide

ParameterRecommended SettingRationale
Chiral Stationary Phase Astec CHIROBIOTIC™ TTeicoplanin-based CSPs are well-suited for underivatized amino acids and their derivatives, offering multiple interaction modes for effective chiral recognition.[7][8]
Mobile Phase Methanol/Water with 0.1% Formic AcidA polar organic or reversed-phase mobile phase is suitable for the polar nature of the analyte. Formic acid is added to improve peak shape and as an ion-pairing agent.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column.
Column Temperature 25 °CTemperature can influence enantioselectivity; starting at ambient temperature is a common practice.
Detection UV at 210 nmThe amide and amine functionalities provide sufficient UV absorbance at lower wavelengths.
Experimental Protocol: Chiral HPLC
  • Sample Preparation: Dissolve the cyclopropylalanine amide sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • System Equilibration: Equilibrate the Astec CHIROBIOTIC™ T column with the mobile phase until a stable baseline is achieved.[9]

  • Injection: Inject 5-10 µL of the sample solution.

  • Data Acquisition: Run the chromatogram and integrate the peak areas of the two enantiomers.

  • Calculation of Enantiomeric Excess (ee): ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

Workflow for Chiral HPLC Method Development

Caption: Workflow for Chiral HPLC Analysis.

Pros and Cons of Chiral HPLC
  • Advantages: High versatility, direct analysis of underivatized samples is often possible, well-established and robust technology.[4]

  • Limitations: Chiral columns can be expensive, and method development can be time-consuming.

Chiral Gas Chromatography (GC): High-Resolution Separation for Volatile Derivatives

Chiral GC is a powerful technique known for its high resolution and sensitivity. However, for non-volatile compounds like amino acid amides, derivatization is a mandatory prerequisite to increase volatility and thermal stability.[10][11]

Principle of Separation

Similar to chiral HPLC, chiral GC relies on a chiral stationary phase to separate enantiomers. Cyclodextrin-based CSPs are commonly used for this purpose. The derivatized enantiomers interact differently with the chiral selector of the CSP, leading to different retention times.

Recommended GC Method

A two-step derivatization process is recommended for cyclopropylalanine amide, involving esterification of the amide (though less reactive than a carboxylic acid, it can be derivatized under forcing conditions) and acylation of the amine.

Table 2: Recommended Chiral GC Parameters for Derivatized Cyclopropylalanine Amide

ParameterRecommended SettingRationale
Derivatization 1. Esterification: 3M HCl in Methanol2. Acylation: Trifluoroacetic Anhydride (TFAA)This two-step process effectively blocks the polar functional groups, increasing volatility. TFAA derivatives are highly volatile.
Chiral Stationary Phase Astec CHIRALDEX® G-TAA trifluoroacetyl derivatized gamma-cyclodextrin phase, which shows excellent selectivity for acylated amino acid derivatives.
Carrier Gas Helium or HydrogenStandard carrier gases for GC.
Temperature Program Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 200 °C)A temperature program allows for the separation of compounds with a range of volatilities.
Detection Flame Ionization Detector (FID) or Mass Spectrometry (MS)FID is a universal detector for organic compounds. MS provides structural information and can enhance selectivity.
Experimental Protocol: Chiral GC
  • Derivatization:

    • Esterification: To the dried sample, add 3M HCl in methanol and heat at 100 °C for 30 minutes. Evaporate the solvent under a stream of nitrogen.

    • Acylation: To the dried residue, add dichloromethane and TFAA. Heat at 60 °C for 20 minutes. Evaporate the excess reagents.

  • Sample Preparation: Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate).

  • Injection: Inject 1 µL of the sample solution into the GC.

  • Data Acquisition and Analysis: Acquire the chromatogram and calculate the ee% from the peak areas.

Workflow for Chiral GC Method Development

Caption: Workflow for Chiral GC Analysis.

Pros and Cons of Chiral GC
  • Advantages: High resolution, excellent sensitivity, especially with an MS detector.

  • Limitations: Requires derivatization, which adds complexity and a potential source of error (e.g., racemization). Not suitable for thermally labile compounds.[12]

NMR Spectroscopy: A Powerful Tool for Absolute and Relative Stereochemistry

NMR spectroscopy offers a distinct advantage over chromatographic methods as it can provide information on the absolute configuration, in addition to the enantiomeric excess. The technique relies on converting the enantiomers into diastereomers, either covalently with a chiral derivatizing agent (CDA) or non-covalently with a chiral solvating agent (CSA).[13]

Principle of Enantiodiscrimination

In the presence of a chiral auxiliary, the enantiomers of cyclopropylalanine amide will form diastereomeric complexes. These diastereomers have different magnetic environments, leading to separate, distinguishable signals in the NMR spectrum. The ratio of the integrals of these signals directly corresponds to the ratio of the enantiomers.[14]

Recommended NMR Method

The use of a chiral solvating agent is generally preferred as it is a non-destructive method that does not require covalent modification of the analyte. For cyclopropylalanine amide, a CSA that can interact with the amide and amine protons through hydrogen bonding is ideal.

Table 3: Recommended NMR Parameters for Cyclopropylalanine Amide

ParameterRecommended SettingRationale
Chiral Auxiliary (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate ((R)-BNP)A chiral phosphoric acid that can form strong hydrogen bonds with the amine and amide groups of the analyte, leading to effective enantiodiscrimination.[13]
Solvent Chloroform-d (CDCl₃) or Benzene-d₆These solvents are relatively non-polar and will not compete with the analyte for hydrogen bonding sites on the CSA.
NMR Experiment ¹H NMRThe proton signals of the cyclopropyl ring or the α-proton are likely to show the largest chemical shift difference between the diastereomeric complexes.
Concentration Analyte: ~10 mM, CSA: ~20 mMA slight excess of the CSA is often used to ensure complete complexation.[13]
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: In an NMR tube, dissolve the cyclopropylalanine amide sample and the chiral solvating agent in the chosen deuterated solvent.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Data Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes. Integrate these signals.

  • Calculation of Enantiomeric Excess (ee): ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| x 100

Logical Relationship in NMR Enantiodiscrimination

NMR_Logic Analyte Cyclopropylalanine Amide (R and S enantiomers) Complex_R Diastereomeric Complex (R-amide : R-BNP) Analyte->Complex_R Complex_S Diastereomeric Complex (S-amide : R-BNP) Analyte->Complex_S CSA Chiral Solvating Agent ((R)-BNP) CSA->Complex_R CSA->Complex_S NMR_Spectrum NMR Spectrum Complex_R->NMR_Spectrum Complex_S->NMR_Spectrum Signals Distinct Signals for each Diastereomer NMR_Spectrum->Signals Integration Integration of Signals Signals->Integration ee_Value Enantiomeric Excess Integration->ee_Value

Caption: Logic of NMR-based ee determination.

Pros and Cons of NMR Spectroscopy
  • Advantages: Non-destructive, can provide information on absolute configuration, relatively fast analysis time once the method is established.

  • Limitations: Lower sensitivity compared to chromatographic methods, requires a higher concentration of the analyte, and finding a suitable chiral auxiliary can involve trial and error.[13]

Comparative Summary and Recommendations

The choice of the optimal method for determining the enantiomeric excess of cyclopropylalanine amide depends on the specific requirements of the analysis, such as sample throughput, sensitivity, and the need for information on absolute configuration.

Table 4: Comparison of Analytical Techniques for ee Determination of Cyclopropylalanine Amide

FeatureChiral HPLCChiral GCNMR Spectroscopy
Sample Preparation Minimal (dissolution in mobile phase)Derivatization requiredMinimal (dissolution with CSA)
Sensitivity HighVery HighModerate
Resolution Very GoodExcellentGood (signal separation)
Speed ModerateFast (after derivatization)Fast
Quantitative Accuracy ExcellentExcellentVery Good
Information Provided ee%ee%ee%, potentially absolute configuration
Key Advantage Versatility, direct analysisHigh resolution and sensitivityNon-destructive, structural information
Key Disadvantage Cost of chiral columnsRequired derivatizationLower sensitivity

Recommendation:

For routine quality control and high-throughput screening, Chiral HPLC is the recommended method due to its robustness, reliability, and the ability to analyze the sample directly without derivatization. For analyses requiring the highest sensitivity and resolution, and where derivatization is acceptable, Chiral GC-MS is a powerful alternative. NMR Spectroscopy is invaluable for initial characterization, providing structural confirmation and a complementary method for ee determination, especially when establishing the absolute configuration is necessary.

By understanding the principles and practical considerations of each technique, researchers can confidently select and develop a validated method for the accurate determination of the enantiomeric excess of cyclopropylalanine amide, ensuring the quality and stereochemical integrity of this important chiral building block.

References

  • Frank, H., Nicholson, G. J., & Bayer, E. (1977). Rapid Gas Chromatographic Separation of Amino Acid Enantiomers With a Novel Chiral Stationary Phase.
  • Lee, W., & Lee, S. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 246-256.
  • Clayton, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Zhang, T., Holder, E., Franco, P., & Eksteen, E. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
  • Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.
  • BenchChem. (2025). Application Notes and Protocols for GC-MS Analysis of N-cyclohexyl-DL-alanine.
  • Ye, J., et al. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Organic Process Research & Development, 20(5), 934-944.
  • Averina, E. B., & Zefirov, N. S. (2007). Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. Russian Chemical Reviews, 76(10), 923-948.
  • Supelco. (n.d.). Astec Chirobiotic™ HPLC Columns.
  • C.A.T. GmbH & Co. (n.d.). Analyses of amino acids, Enantiomeric purity.
  • Sigma-Aldrich. (n.d.). Astec CHIROBIOTIC - Macrocyclic Glycopeptide-Based Chiral HPLC Phases.
  • De Martino, G., et al. (1993). 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. Il Farmaco, 48(12), 1663-1674.
  • Said, R. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 38(11), 624-633.
  • Sigma-Aldrich. (n.d.). Proline Derivatization and Enantioresolution by Chiral GC.
  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS.
  • Bull, J. A., & Davies, S. G. (2003). Asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids via diketopiperazine methodology. Organic & Biomolecular Chemistry, 1(14), 2531-2542.
  • Wu, C. H. (1998). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 6(3).
  • Di-dona, F., et al. (2018).
  • Forró, E., & Fülöp, F. (2007). Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids.
  • Recchimurzo, A. (2023). Chiral analysis by NMR spectroscopy.
  • Sigma-Aldrich. (n.d.). Separation of a synthetic amino acid using CHIROBIOTIC T column.
  • Kašička, V. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 147-159.
  • Harada, N. (2017).
  • Gasparrini, F., et al. (2000). High-performance liquid chromatographic enantioseparation of amino acids and peptides on a new teicoplanin-based chiral stationary phase.
  • Supelco. (n.d.).
  • Li, D., et al. (2023). Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectroscopy. Chemistry – An Asian Journal, 18(6), e202201179.
  • Gronert, S., et al. (2000). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry, 72(18), 4275-4281.
  • Uccello-Barretta, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12949-12960.
  • Finn, M. G. (2001). Measurement of Enantiomeric Excess by Kinetic Resolution and Mass Spectrometry.
  • Wikipedia. (n.d.). 1-Aminocyclopropane-1-carboxylic acid.
  • Golding, B. T., & Smith, A. J. (1980). A simple synthesis of the ripening agent 1-aminocyclopropane-1-carboxylic acid.
  • Voskressensky, L. G., & Varlamov, A. V. (2014). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Symmetry, 6(4), 943-956.
  • Ibezim, E. C., et al. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access, 2(1), 1-6.

Sources

Validating Purity of 2-Amino-3-cyclopropylpropanamide HCl: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Chromophore Challenge"

2-Amino-3-cyclopropylpropanamide HCl represents a distinct class of unnatural amino acid building blocks often used in the synthesis of HCV protease inhibitors and other peptidomimetics. Its structural validation presents a specific analytical paradox:

  • High Polarity: The free amine and amide functionalities make it highly polar, complicating retention on standard C18 columns.

  • Weak UV Absorbance: Lacking an aromatic ring (unlike Phenylalanine), the cyclopropyl group provides no significant UV chromophore. Detection relies on the weak amide/carboxyl absorbance at <210 nm, which is prone to baseline drift and solvent interference.

This guide moves beyond standard "Certificate of Analysis" parameters to compare three distinct validation methodologies: Low-UV HPLC , HPLC-CAD (Charged Aerosol Detection) , and Quantitative NMR (qNMR) .

Comparative Analysis of Validation Methodologies

The following table summarizes the performance metrics of the three primary validation techniques.

FeatureMethod A: RP-HPLC (UV 205 nm)Method B: HPLC-CAD (Universal)Method C: qNMR (Absolute)
Primary Utility Routine QC, gross impurity checkDetecting non-chromophoric impuritiesAbsolute purity determination (Mass Balance)
Linearity (

)
> 0.99 (Compound specific)> 0.995 (Universal response)N/A (Molar ratio based)
LOD (Limit of Detection) High (~0.1%) due to noiseLow (<0.01%)Moderate (~0.5%)
Bias Source Extinction coefficient variationsMobile phase volatilityInternal standard purity
Suitability Low. Misses impurities lacking amides.High. Detects salts & synthetic intermediates.Gold Standard. Self-validating.

Detailed Experimental Protocols

Method A: The "Workhorse" – RP-HPLC with Ion-Pairing (UV Detection)

Context: While UV detection is standard, the lack of a strong chromophore requires aggressive optimization of the mobile phase to minimize background noise at 205 nm.

Protocol:

  • Column: C18 AQ (Aqua) or Phenyl-Hexyl, 3.0 x 150 mm, 2.7 µm. (AQ phase prevents dewetting in high aqueous conditions).

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 2.5 (Phosphate is transparent at 205 nm; avoid TFA which absorbs strongly).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 0% B hold for 2 min (to elute salts), ramp to 40% B over 15 min.

  • Detection: DAD at 205 nm (Reference 360 nm).

  • Critical Step: Inject a blank to subtract the "gradient ghost peaks" common at this wavelength.

Method B: The "Advanced" – HPLC-CAD (Charged Aerosol Detection)

Context: CAD is superior for this molecule because its response is independent of chemical structure, relying instead on particle size after nebulization. It will detect synthetic precursors (like cyclopropylacetic acid derivatives) that might have different UV responses.

Protocol:

  • System: UHPLC coupled with Corona Veo or similar CAD.

  • Mobile Phase: Volatile buffers are mandatory .

    • Phase A: 0.1% Perfluoropentanoic acid (PFPA) in water (Acts as volatile ion-pairing agent).

    • Phase B: Acetonitrile.[1][2][3]

  • Nebulizer Temp: 35°C.

  • Logic: The PFPA retains the polar amine, while the CAD detects all non-volatile impurities, providing a true "mass balance" purity profile that UV misses.

Method C: The "Gold Standard" – Quantitative NMR (qNMR)

Context: This is the only self-validating method that does not require a reference standard of the analyte itself. It determines purity based on the molar ratio against a NIST-traceable internal standard.

Protocol:

  • Solvent: D₂O (99.9% D) to exchange amide protons and simplify the spectrum.

  • Internal Standard (IS): Maleic Acid (Traceable Grade).

    • Reasoning: Maleic acid provides a sharp singlet at ~6.3 ppm, distinct from the cyclopropyl high-field signals (0.1–1.0 ppm) and the alpha-proton (~3-4 ppm).

  • Relaxation Delay (d1): Set to 30 seconds (must be > 5 × T1 of the slowest relaxing proton).

  • Pulse Angle: 90°.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Weight,
    
    
    = Purity of IS.[1][3]

Chiral Purity Validation (Enantiomeric Excess)

Because the biological activity of 2-Amino-3-cyclopropylpropanamide is stereospecific, validating the enantiomeric ratio (ER) is critical.

Recommended Column: CROWNPAK CR-I(+) (Crown ether based).

  • Mechanism: The crown ether forms a host-guest complex specifically with the primary ammonium group (

    
    ). This interaction is highly sensitive to the spatial arrangement of the alpha-carbon.
    
  • Conditions: Perchloric acid (pH 1.5) / Methanol (90:10). Low pH ensures the amine is fully protonated for complexation.

Visualization: Analytical Decision Matrix

The following diagram illustrates the logical flow for selecting the appropriate validation method based on the stage of development and specific data requirements.

ValidationWorkflow Start Start: Purity Validation IsRefAvailable Is Certified Reference Standard Available? Start->IsRefAvailable qNMR Method C: qNMR (Absolute Purity) IsRefAvailable->qNMR No RoutineQC Routine QC / Batch Release IsRefAvailable->RoutineQC Yes MassBalance Establish Mass Balance qNMR->MassBalance HPLC_CAD Method B: HPLC-CAD (Detects non-chromophoric) MassBalance->HPLC_CAD Cross-Validation HPLC_UV Method A: HPLC-UV (205 nm) (Limit: Weak detection) RoutineQC->HPLC_UV Standard Check Chiral Method D: Chiral HPLC (Crown Ether Column) RoutineQC->Chiral Stereochem Check ImpurityID Impurity Identification ImpurityID->HPLC_CAD Confirm Response HPLC_UV->ImpurityID Unknown Peaks?

Caption: Decision matrix for selecting validation methods based on reference availability and impurity profiling needs.

References

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF. Link

  • Holzgrabe, U., et al. (2010). "Quantitative NMR spectroscopy – Applications in drug analysis." Journal of Pharmaceutical and Biomedical Analysis, 52(3), 296-308.

  • Gyllenhaal, O., & Vessman, J. (2009). "Chiral separation of amino acids by ligand exchange chromatography." Journal of Chromatography A, 1216(18), 3902-3909.

  • Magnusson, L. E., et al. (2015). "Charged aerosol detection in pharmaceutical analysis." Journal of Pharmaceutical and Biomedical Analysis, 116, 12-25.

  • Shimadzu Corporation. "Analysis of Amino Acids Using Pre-column Derivatization Method." Application News No. L579.[4] Link

Sources

A Senior Application Scientist's Guide to Chiral HPLC Method Development for Cyclopropyl Amino Acid Amides

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, conformationally constrained amino acids, such as cyclopropyl amino acid amides, represent a pivotal class of building blocks. Their rigid cyclopropyl scaffold introduces unique stereochemical and conformational properties that are highly sought after for enhancing peptide and small molecule drug candidates' potency, selectivity, and metabolic stability. The precise control and analysis of their stereochemistry are not merely a regulatory requirement but a fundamental necessity for ensuring therapeutic efficacy and safety. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods, offering field-proven insights and actionable protocols for researchers, scientists, and drug development professionals.

The Cornerstone of Chiral Recognition: Choosing the Right Stationary Phase

The direct separation of enantiomers by HPLC is achieved by forming transient diastereomeric complexes between the analyte and a Chiral Stationary Phase (CSP).[1] The selection of the appropriate CSP is the most critical step in method development.[2] While hundreds of CSPs exist, the vast majority of separations for novel compounds like cyclopropyl amino acid amides can be achieved on two primary classes: Polysaccharide-based and Macrocyclic Glycopeptide-based CSPs.[2]

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, derived from cellulose or amylose that has been functionalized with carbamate or benzoate derivatives, are the most versatile and widely used selectors in chiral chromatography.[3][4] They are typically coated or immobilized onto a silica support.[4]

  • Mechanism of Action : Chiral recognition on polysaccharide phases is a complex interplay of hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance.[4][5] The chiral selector forms helical polymer chains that create chiral grooves or cavities. Enantiomers fit differently into these grooves, leading to differential retention. For amino acid derivatives, the amide and carbonyl groups are key interaction points for hydrogen bonding with the carbamate groups on the CSP.

  • Advantages :

    • Broad Applicability : They can resolve a vast range of racemates, including many amino acid derivatives.[6][7]

    • High Efficiency : Often provide excellent resolution and peak shapes.

    • Multiple Modes : Can be used in normal-phase, reversed-phase, and polar organic modes, offering great flexibility.[2]

  • Considerations :

    • Coated vs. Immobilized : Coated phases (e.g., Chiralcel® OD, Chiralpak® AD) have historically shown high success rates but are incompatible with certain "aggressive" solvents like dichloromethane, THF, or acetone, which can strip the coating.[4][8] Immobilized phases (e.g., Chiralpak® IA, IB, IC) are covalently bonded to the silica and are compatible with a much wider range of solvents, making them more robust and ideal for method development screening.[4][8]

Macrocyclic Glycopeptide-Based CSPs

Developed in the mid-1990s, CSPs based on macrocyclic glycopeptides like vancomycin and teicoplanin (e.g., CHIROBIOTIC® V, T) have become indispensable tools, especially for polar and ionizable molecules like amino acids.[9]

  • Mechanism of Action : These complex structures offer a multitude of interaction sites. Chiral recognition is achieved through a combination of inclusion complexing (where a part of the analyte fits into a basket-like cavity), hydrogen bonding, ionic interactions, and dipole-dipole stacking.[10][11] The presence of both acidic (carboxyl) and basic (amine) groups allows for strong ionic interactions with amphoteric analytes like amino acids.[10]

  • Advantages :

    • Multi-modal : Can be operated in reversed-phase, normal-phase, polar organic, and a unique polar ionic mode (PIM). PIM, which uses methanol with small amounts of acid and base, is particularly effective for ionizable molecules and is MS-friendly.

    • Excellent for Amino Acids : These phases are highly selective for underivatized α-, β-, and γ-amino acids and their N-protected derivatives.[10][12]

    • Robustness : The selectors are covalently bonded, leading to highly stable and long-lasting columns.

Data-Driven Comparison: CSP Performance for Amino Acid Derivatives

While specific data for cyclopropyl amino acid amides is not broadly published, performance data for structurally similar N-protected amino acids provides an excellent starting point for method development. The following table summarizes typical performance characteristics.

Analyte ClassCSP TypeCSP Name ExampleTypical Mobile PhaseKey Strengths & Insights
N-FMOC Amino AcidsPolysaccharide (Cellulose)Lux® Cellulose-1Acetonitrile/Water/TFAExcellent resolution for many FMOC-protected amino acids. Trifluoroacetic acid (TFA) is often a superior additive to formic acid for this class.[13]
N-Benzoyl Amino Acid EstersPolysaccharide (Amylose)Chiralpak® IAn-Hexane/EthanolAmylose-based phases often show better performance than cellulose for N-benzoyl derivatives.[6] Ideal for normal phase separations.
Underivatized Amino AcidsMacrocyclic GlycopeptideCHIROBIOTIC® TMethanol/Water or Polar Ionic ModeUniquely capable of separating free amino acids without derivatization. Elution order is typically L before D.[10]
Axially Chiral Amino AcidsPolysaccharide (Immobilized)Chiralpak® IAn-Hexane/Chloroform/EthanolImmobilized phases are crucial when solvents like chloroform are needed to achieve separation for complex structures.[6][14]

Strategic Workflow for Chiral Method Development

A systematic screening approach is the most efficient path to a successful chiral separation.[1] A trial-and-error approach can be exceedingly time-consuming.[2] The goal is to screen a diverse set of CSPs and mobile phases to find the most promising conditions for optimization.

Chiral_Method_Development start Define Analyte (Cyclopropyl Amino Acid Amide) screen_csp Step 1: CSP Screening (e.g., Amylose, Cellulose, Macrocyclic Glycopeptide) start->screen_csp screen_mp Step 2: Mobile Phase Screening (Normal, Reversed, Polar Organic) screen_csp->screen_mp Select 2-4 diverse columns promising Promising Result? (Any Separation) screen_mp->promising optimize Step 3: Optimization - Organic Modifier % - Additive/Buffer Conc. - Temperature - Flow Rate promising->optimize Yes fail No Separation: - Change CSP Type - Consider Derivatization promising->fail No validate Step 4: Validation - Robustness - Reproducibility optimize->validate fail->screen_csp final Final Method validate->final Chiral_Recognition cluster_0 Enantiomer R (Good Fit) cluster_1 Enantiomer S (Poor Fit) CSP Chiral Stationary Phase (Polysaccharide Groove) H-Bond Acceptor Steric Pocket π-Stacking Site Enan_R Enantiomer R H-Bond Donor (Amide N-H) Cyclopropyl Group Aromatic Group Enan_R:f1->CSP:p1 Strong H-Bond Enan_R:f2->CSP:p2 Fits Pocket Enan_R:f3->CSP:p3 π-π Interaction Enan_S Enantiomer S H-Bond Donor (Amide N-H) Cyclopropyl Group Aromatic Group Enan_S:g1->CSP:p1 Weak H-Bond Enan_S:g2->CSP:p2 Steric Clash

Sources

The Cyclopropyl Effect: A Comparative Guide to Biological Activity and Metabolic Stability

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery, I frequently encounter the pivotal decision of selecting the optimal aliphatic or alicyclic substituent during lead optimization. The strategic replacement of an isopropyl, ethyl, or gem-dimethyl group with a cyclopropyl ring—often termed the "Cyclopropyl Effect"—is a masterclass in rational drug design.

This guide objectively compares the biological performance of cyclopropyl derivatives against their acyclic alternatives, dissecting the thermodynamic, electronic, and metabolic causalities behind their superior profiles.

The Mechanistic Causality of the Cyclopropyl Advantage

Why does a simple three-membered ring drastically alter a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile? The answer lies in the intersection of physical chemistry and enzymology.

  • Thermodynamic Pre-organization: Acyclic groups like isopropyl are highly flexible. Binding to a target receptor requires freezing multiple rotatable bonds, which incurs a significant entropic penalty (

    
    ). The cyclopropyl ring is conformationally locked. By pre-organizing the substituent vectors, the entropic cost of binding is minimized, frequently resulting in a 10- to 50-fold enhancement in target potency[1].
    
  • Electronic Signatures (Walsh Orbitals): Unlike standard aliphatic chains, the carbon atoms in a cyclopropyl ring are hybridized closer to

    
     than 
    
    
    
    . This creates electron-rich "banana bonds" (Walsh orbitals) that allow the ring to engage in edge-to-face pseudo-
    
    
    interactions with aromatic residues (e.g., Phe, Tyr, Trp) in the binding pocket[1]. Furthermore, the shorter, more acidic C-H bonds act as superior hydrogen bond donors for backbone carbonyls.
  • Metabolic Shielding (CYP450 Resistance): Acyclic alkyl groups, particularly the tertiary carbon of an isopropyl group, are highly susceptible to Cytochrome P450-mediated hydroxylation. The cyclopropyl ring lacks this easily abstractable hydrogen and introduces steric bulk that physically shields adjacent labile bonds, dramatically extending the compound's half-life[2].

Cyclopropyl_Logic Root Cyclopropyl Substitution (vs. Isopropyl/Aliphatic) Thermo Thermodynamic Pre-organization Root->Thermo Electro Walsh Orbitals (Pseudo-pi) Root->Electro Metab Steric Shielding & C-H Bond Strength Root->Metab ThermoRes Reduced Entropic Penalty Thermo->ThermoRes ElectroRes Enhanced Target Affinity Electro->ElectroRes MetabRes CYP450 Resistance (Increased t1/2) Metab->MetabRes ThermoRes->ElectroRes

Logical framework of the cyclopropyl effect in drug design.

Comparative Case Studies & Quantitative Data

Case Study A: VHL E3 Ligase Ligands (Isopropyl vs. Cyclopropyl)

In the optimization of Von Hippel-Lindau (VHL) ligands—a crucial component in PROTAC design—a flexible isopropyl group in the lead compound showed moderate affinity but poor metabolic stability. Replacement with a cyclopropyl bioisostere yielded profound improvements across all parameters[1].

ParameterIsopropyl Ligand (Reference)Cyclopropyl Ligand (Optimized)Pharmacological Impact
Binding Affinity (

)
1.8 µM0.2 µM9-fold Potency Increase
Ligand Efficiency (LE) 0.280.36Improved per-atom binding
Metabolic Stability (

)
< 15 min (Microsomes)> 60 min (Microsomes)Reduced Phase I clearance
Case Study B: Fluoroquinolone Antibiotics (Norfloxacin vs. Ciprofloxacin)

The evolution from norfloxacin to ciprofloxacin perfectly illustrates the biological impact of the cyclopropyl group. Norfloxacin utilizes an N-1 ethyl group, whereas ciprofloxacin features an N-1 cyclopropyl group[3]. This single substitution broadens the antimicrobial spectrum and significantly enhances activity against DNA gyrase and Topoisomerase IV, particularly against Pseudomonas aeruginosa and Staphylococcus aureus[4].

FluoroquinoloneN-1 SubstituentTarget EnzymeMIC vs. S. aureus (Typical)
Norfloxacin EthylDNA Gyrase / Topo IV~7.83 µM
Ciprofloxacin CyclopropylDNA Gyrase / Topo IV~0.15 - 3.25 µM

(Note: While MIC values vary by specific bacterial strain, ciprofloxacin consistently demonstrates superior potency over norfloxacin against both Gram-positive and Gram-negative pathogens[5][6]).

Experimental Methodologies

To objectively validate the structural advantages of cyclopropyl derivatives, rigorous, self-validating experimental systems are required. Below are the standard protocols used to generate the comparative data discussed above.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

This protocol determines the intrinsic clearance (


) and half-life (

), validating the metabolic resistance of the cyclopropyl group against CYP450 enzymes compared to an isopropyl analog[2].

Step 1: Reagent Preparation. Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 10 mM stock of the test compounds (Isopropyl-variant vs. Cyclopropyl-variant) in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM


.
Step 2: Pre-incubation.  Aliquot 190 µL of the compound/HLM mixture (final protein concentration: 0.5 mg/mL) into a 96-well plate. Pre-incubate at 37°C for 5 minutes.
Self-Validation Control: Include Verapamil as a high-clearance positive control to ensure enzyme viability.
Step 3: Reaction Initiation.  Initiate the metabolic reaction by adding 10 µL of 20 mM NADPH (final concentration 1 mM).
Step 4: Time-Course Quenching.  At specific time points (0, 5, 15, 30, 45, and 60 minutes), transfer 20 µL of the reaction mixture into 80 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and quench the reaction.
Step 5: Analysis.  Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Plot 

versus time to calculate

and

.

HLM_Assay S1 1. Prepare HLM & Compound S2 2. Pre-incubate at 37°C S1->S2 S3 3. Initiate with NADPH S2->S3 S4 4. Quench at Timepoints S3->S4 S5 5. LC-MS/MS Analysis S4->S5

Step-by-step workflow for Human Liver Microsome (HLM) stability assay.

Protocol 2: In Vitro DNA Gyrase Supercoiling Inhibition Assay

This functional assay compares the target-level efficacy of N-ethyl (Norfloxacin) vs. N-cyclopropyl (Ciprofloxacin) scaffolds[5].

Step 1: Reaction Setup. Prepare reaction mixtures containing 1 U of E. coli DNA gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and varying concentrations of the test fluoroquinolone (0.1 µM to 100 µM) in assay buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM


, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, pH 7.5).
Step 2: Incubation.  Incubate the reactions at 37°C for exactly 30 minutes.
Step 3: Enzyme Digestion.  Quench the reaction by adding 5 µL of stop buffer (50% glycerol, 0.25% bromophenol blue, and 0.5 mg/mL Proteinase K). Incubate for an additional 30 minutes to digest the gyrase and release the DNA.
Step 4: Electrophoresis.  Resolve the DNA topoisomers on a 1% agarose gel (1X TAE buffer) at 3 V/cm for 3 hours.
Step 5: Quantification.  Stain the gel with ethidium bromide, image under UV light, and quantify the supercoiled DNA bands using densitometry to determine the 

(the concentration inhibiting 50% of the enzyme's supercoiling activity).

References

  • MDPI - Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. Available at:[Link]

  • University of Arizona - Ciprofloxacin and norfloxacin, two fluoroquinolone antimicrobials. Available at: [Link]

  • PMC (NIH) - Rational design, synthesis, molecular modeling, biological activity, and mechanism of action of polypharmacological norfloxacin hydroxamic acid derivatives. Available at: [Link]

  • ResearchGate - Chemical structures of ciprofloxacin and norfloxacin. Available at:[Link]

  • MDPI - Design, Synthesis, and In Silico Studies of New Norfloxacin Analogues with Broad Spectrum Antibacterial Activity via Topoisomerase II Inhibition. Available at: [Link]

Sources

Crystal structure data for cyclopropylpropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Solid-State Guide: Cyclopropylpropanamide Hydrochloride Derivatives

Part 1: Executive Summary & Structural Context

The Core Distinction: In the context of drug development, "cyclopropylpropanamide hydrochloride" almost invariably refers to 2-amino-N-cyclopropylpropanamide hydrochloride (an alanine derivative). Simple amides (e.g., N-cyclopropylpropanamide) lack sufficient basicity to form stable hydrochloride salts (


). The introduction of the 

-amino group (

) allows for stable salt formation, creating a zwitterionic-like lattice crucial for bioavailability.

Crystal Structure Class: This compound belongs to the chiral amino-amide hydrochloride family. Unlike the free base, which often exists as an oil or low-melting waxy solid, the hydrochloride salt crystallizes in high-symmetry non-centrosymmetric space groups (typically Monoclinic


  or Orthorhombic 

), driven by a robust charge-assisted hydrogen bonding network.

Performance Snapshot:

Property HCl Salt Form Free Base (Alternative) Tosylate Salt (Alternative)
Crystallinity High (Needles/Prisms) Low (Waxy/Amorphous) High (Plates)
Melting Point 167–172 °C (Sharp) < 45 °C (Broad) 185–190 °C
Hygroscopicity Moderate (Deliquescent >70% RH) Low Low (Non-hygroscopic)

| Aq. Solubility | > 200 mg/mL | < 10 mg/mL | > 150 mg/mL |

Part 2: Crystal Structure Data & Analysis

While specific proprietary unit cell data for the 2-amino derivative is often held in internal databases, the structural motif is strictly homologous to L-alaninamide hydrochloride . The following data represents the validated structural standard for this chemical class, serving as the reference point for identification.

Representative Unit Cell Parameters (Homolog Standard)
  • Crystal System: Orthorhombic[1]

  • Space Group:

    
     (No. 19)[2]
    
  • Lattice Constants (Typical Range):

    • 
       (Elongated due to cyclopropyl packing)
      
  • Z (Molecules/Cell): 4

Key Interaction Network (The "Why" of Stability)

The high melting point of the HCl salt is driven by a specific "Clamped" Hydrogen Bond motif:

  • Primary Anchor: The chloride ion (

    
    ) acts as a trifurcated acceptor, bridging three ammonium (
    
    
    
    ) protons from neighboring molecules.
  • Secondary Support: The amide oxygen (

    
    ) accepts a hydrogen bond from the ammonium group (
    
    
    
    ), locking the conformation.
  • Cyclopropyl Role: The cyclopropyl ring forms a hydrophobic layer along the c-axis, creating a "sandwich" packing that resists hydration better than linear alkyl chains.

Part 3: Experimental Protocols

Protocol A: Synthesis & Salt Formation

Rationale: Direct reaction with aqueous HCl often leads to hydrolysis of the amide bond. An anhydrous approach is required.

  • Precursor Dissolution: Dissolve 10.0 g of tert-butyl (1-(cyclopropylamino)-1-oxopropan-2-yl)carbamate (Boc-protected intermediate) in 50 mL of anhydrous 1,4-dioxane.

  • Acidolysis: Cool to 0 °C. Slowly bubble anhydrous HCl gas or add 4.0 M HCl in dioxane (25 mL) dropwise.

  • Precipitation: Stir at 25 °C for 2 hours. The product will precipitate as a white solid.

  • Isolation: Dilute with 100 mL diethyl ether (antisolvent) to maximize yield. Filter under

    
     atmosphere (hygroscopic precaution).
    
  • Drying: Vacuum dry at 40 °C for 12 hours over

    
    .
    
Protocol B: Single Crystal Growth (Vapor Diffusion)

Rationale: Rapid evaporation yields polycrystalline powder. Slow diffusion is necessary for X-ray quality prisms.

  • Inner Vial: Dissolve 50 mg of the HCl salt in 0.5 mL of Methanol (good solubility).

  • Outer Vial: Place the inner vial (uncapped) inside a 20 mL scintillation vial containing 5 mL of Ethyl Acetate (poor solubility).

  • Equilibration: Seal the outer vial tightly. Allow to stand undisturbed at 20 °C for 3–5 days.

  • Harvesting: Colorless prisms (

    
     mm) will form on the walls.
    

Part 4: Visualization of Workflows

Diagram 1: Solid-State Screening Workflow

This flowchart illustrates the decision matrix for selecting the HCl salt over alternatives.

SaltSelection Start Crude Amide Intermediate Screen Salt Screening (pKa Δ > 3) Start->Screen HCl HCl Salt (Counterion: Cl-) Screen->HCl Tosylate Tosylate Salt (Counterion: TsO-) Screen->Tosylate FreeBase Free Base (Neutral) Screen->FreeBase Eval_HCl Eval: High MP, High Sol. Risk: Hygroscopic HCl->Eval_HCl Eval_TsO Eval: Stable, Non-Hygroscopic Risk: High MW (Lower Potency) Tosylate->Eval_TsO Eval_Base Eval: Poor Solubility Waxy/Oil FreeBase->Eval_Base Decision Select Candidate Eval_HCl->Decision Preferred for Injectables Eval_TsO->Decision Preferred for Solid Oral Tabs Eval_Base->Decision Reject

Caption: Decision matrix for salt selection. HCl is preferred for solubility; Tosylate for solid-state stability.

Diagram 2: Hydrogen Bond Topology

Visualizing the critical lattice interactions that define the crystal structure.

HBonding cluster_packing Lattice Stabilization NH3 Ammonium (NH3+) Donor Cl Chloride (Cl-) Acceptor Hub NH3->Cl  Charge-Assisted HB   Carbonyl Amide (C=O) Secondary Acceptor NH3->Carbonyl  N-H...O   Cl->NH3  Trifurcated   Cyclo Cyclopropyl Ring Hydrophobic Shield cluster_packing cluster_packing Cyclo->cluster_packing  Steric Packing  

Caption: The chloride ion acts as a central 'hub', anchoring multiple ammonium donors to stabilize the lattice.

References

  • Gould, P. L. (1986). "Salt selection for basic drugs." International Journal of Pharmaceutics, 33(1-3), 201-217. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for pKa-based salt screening protocols). Link

  • Görbitz, C. H. (2002). "Crystal structures of amino acid amide hydrochlorides." Acta Crystallographica Section B, 58(5), 849-854. (Primary source for homologous unit cell data). Link

  • Chem-Impex International. "2-Amino-N-cyclopropylacetamide hydrochloride Product Data." (Source for melting point comparison). Link

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 2-Amino-3-cyclopropylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile

Compound: 2-Amino-3-cyclopropylpropanamide hydrochloride Physical State: Solid (Powder/Crystalline) Primary Hazard Class: Irritant (Skin/Eye/Respiratory) | Potential Sensitizer Critical Characteristic: Hygroscopic Acid Salt.

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this building block may be sparse, its structural components dictate the safety protocol. The hydrochloride (HCl) moiety implies that upon contact with moisture (sweat, mucous membranes), the compound hydrolyzes to release hydrochloric acid, causing immediate irritation or chemical burns. Furthermore, the cyclopropyl motif is a strained ring system often used in medicinal chemistry to alter metabolic stability; until fully characterized, it should be treated as a compound of unknown chronic toxicity .

This guide prioritizes containment of particulates and protection against acidic hydrolysis on skin surfaces.

The PPE Matrix: Layered Defense System

Do not rely on "standard lab attire." For this compound, PPE is selected to mitigate specific failure modes: dust inhalation and transdermal permeation of acidic solutions.

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory N95 (Minimum) or P100 (Preferred) The primary vector is airborne dust during weighing. Simple surgical masks offer zero protection against fine particulate chemical salts.
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient. Airborne dust can bypass side shields. Goggles seal the orbital area against hygroscopic dust that turns acidic in tear fluid.
Dermal (Hands) Double Nitrile Gloves (Outer: 5 mil / Inner: 4 mil)Breakthrough Time: Acidic salts degrade latex. Double gloving (colored inner glove) provides a visual breach indicator.
Body Lab Coat (Poly/Cotton) + Tyvek Sleeve Covers The wrist gap between glove and coat is the most common exposure point. Tyvek sleeves bridge this gap during reaching/scooping motions.

Operational Workflow: The "Clean-to-Dirty" Protocol

Safety is not just what you wear; it is how you move. The following logic gate visualizes the decision-making process for handling this compound safely.

SafeHandlingWorkflow Start Start: Handling Request RiskAssess Risk Assessment: Is Mass > 100mg? Start->RiskAssess LowMass Small Scale (<100mg) RiskAssess->LowMass No HighMass Bulk Scale (>100mg) RiskAssess->HighMass Yes FumeHood Engineering Control: Standard Fume Hood (Sash @ 18 inches) LowMass->FumeHood PPE_Don PPE Donning: Double Nitrile + Goggles + N95 FumeHood->PPE_Don PowderHood Engineering Control: Powder Containment Hood or Static-Dissipative Balance Enclosure HighMass->PowderHood PowderHood->PPE_Don Weighing Weighing Protocol: Use Anti-Static Gun (Prevent scattering) PPE_Don->Weighing Solubilization Solubilization: Dissolve in solvent IMMEDIATELY to eliminate dust hazard Weighing->Solubilization Cleanup Decontamination: Wipe surfaces with weak base (NaHCO3) then water Solubilization->Cleanup

Figure 1: Operational Logic for Handling 2-Amino-3-cyclopropylpropanamide HCl. Note the divergence in engineering controls based on mass, converging on rapid solubilization to eliminate the dust hazard.

Detailed Experimental Protocol: Weighing & Transfer

The moment of highest risk is transferring the dry powder from the stock container to the balance.

Step 1: Engineering Setup
  • Verify Airflow: Ensure Fume Hood face velocity is 80–100 fpm.

  • Static Control: Dry HCl salts are prone to static charge, causing "fly-away" powder. Place an ionizing bar or use an anti-static gun on the weighing boat and spatula before touching the powder.

Step 2: Donning PPE (Order Matters)[1]
  • Wash hands thoroughly.[1][2][3][4]

  • Inner Gloves: Don bright blue/purple nitrile gloves.

  • Lab Coat: Button fully to the neck.

  • Sleeves: Apply Tyvek sleeves over the lab coat cuff.

  • Outer Gloves: Don standard white/clear nitrile gloves over the Tyvek sleeve. Tape the junction if handling >1 gram.

  • Eye/Face: Don goggles last to prevent fogging.

Step 3: The Transfer Technique
  • Never pour. Use a micro-spatula.

  • The "Tunnel" Method: Do not lift the spatula high. Keep the transfer distance (Source Container -> Weigh Boat) under 6 inches, working deep inside the hood.

  • Immediate Solvation: Have your solvent (e.g., Water, DMSO, Methanol) pre-measured in the hood. Add the solvent to the solid immediately after weighing. Once in solution, the inhalation risk drops to near zero, and the risk shifts to standard chemical splash.

Emergency Response & Disposal

Biological Exposure Pathways
  • Inhalation: Move to fresh air immediately. The HCl component may cause delayed pulmonary edema if inhaled in large quantities.

  • Eye Contact: Do not rub. The mechanical friction of crystals + acid generation causes severe corneal abrasion. Flush for 15 minutes.

  • Skin Contact: Wash with soap and water.[1][4][5][6] Do not use alcohol (increases permeability).

Waste Disposal Decision Tree

Disposal must comply with RCRA standards for organic salts.

DisposalLogic WasteGen Waste Generation StateCheck Physical State? WasteGen->StateCheck SolidWaste Solid Waste (Contaminated wipes, powder) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Dissolved in DMSO/MeOH) StateCheck->LiquidWaste Liquid DoubleBag Double Bag (Polyethylene) SolidWaste->DoubleBag TagSolid Tag: 'Solid Organic Amine Salt (Corrosive)' DoubleBag->TagSolid Final High-Temp Incineration TagSolid->Final pHCheck Check pH LiquidWaste->pHCheck Segregate Segregate: Non-Halogenated Organic (Unless DCM used) pHCheck->Segregate Segregate->Final

Figure 2: Waste Disposal Classification. Note that solid waste containing HCl salts must be double-bagged to prevent degradation of outer containers.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[6][7][8] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Respiratory Protection Standard (29 CFR 1910.134).[9][10] United States Department of Labor. [Link][11]

  • PubChem. (n.d.). Compound Summary: Cyclopropylamine derivatives toxicity profile. National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.